molecular formula C8H7IN2 B1600986 3-Iodo-7-methylimidazo[1,2-a]pyridine CAS No. 59938-33-9

3-Iodo-7-methylimidazo[1,2-a]pyridine

Cat. No.: B1600986
CAS No.: 59938-33-9
M. Wt: 258.06 g/mol
InChI Key: JHYOINIROVIUFH-UHFFFAOYSA-N
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Description

3-Iodo-7-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7IN2 and its molecular weight is 258.06 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Iodo-7-methylimidazo[1,2-a]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Iodo-7-methylimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-7-methylimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-7-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYOINIROVIUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491842
Record name 3-Iodo-7-methylimidazo[1,2-a]pyridine
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Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59938-33-9
Record name 3-Iodo-7-methylimidazo[1,2-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59938-33-9
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Iodo-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 3-Iodo-7-methylimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1] This privileged heterocyclic system is the foundation for numerous marketed drugs, demonstrating its versatility and importance in drug discovery.[2] The introduction of an iodine atom at the 3-position of the 7-methylimidazo[1,2-a]pyridine core significantly enhances its utility as a versatile intermediate. This functionalization provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[3] These reactions are instrumental in the construction of complex molecular architectures, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents. This guide provides a comprehensive overview of the synthesis and detailed characterization of 3-Iodo-7-methylimidazo[1,2-a]pyridine, offering a robust framework for its application in research and development.

I. Synthetic Strategy: A Two-Step Approach

The synthesis of 3-Iodo-7-methylimidazo[1,2-a]pyridine is efficiently achieved through a two-step sequence: first, the construction of the 7-methylimidazo[1,2-a]pyridine core, followed by a regioselective iodination at the C3 position.

Step 1: Synthesis of 7-methylimidazo[1,2-a]pyridine

The foundational imidazo[1,2-a]pyridine ring system is classically formed via the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3] In this case, 2-amino-4-methylpyridine serves as the pyridine precursor.

Reaction Rationale: The reaction proceeds through an initial N-alkylation of the pyridine ring nitrogen of 2-amino-4-methylpyridine by the α-halo-carbonyl compound, followed by an intramolecular cyclization. The exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic imidazo[1,2-a]pyridine core.

Synthesis of 7-methylimidazo[1,2-a]pyridine 2-amino-4-methylpyridine 2-amino-4-methylpyridine Intermediate N-alkylated intermediate 2-amino-4-methylpyridine->Intermediate N-alkylation alpha-halocarbonyl α-halocarbonyl (e.g., bromoacetaldehyde) alpha-halocarbonyl->Intermediate 7-methylimidazo[1,2-a]pyridine 7-methylimidazo[1,2-a]pyridine Intermediate->7-methylimidazo[1,2-a]pyridine Intramolecular cyclization & dehydration

Synthesis of the imidazo[1,2-a]pyridine core.

Experimental Protocol:

A solution of 2-amino-4-methylpyridine (1.0 eq.) in a suitable solvent such as ethanol is treated with an α-halocarbonyl compound like bromoacetaldehyde or chloroacetaldehyde (1.1 eq.). The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by column chromatography on silica gel, to afford the pure 7-methylimidazo[1,2-a]pyridine.

Step 2: Regioselective Iodination

The second step involves the electrophilic iodination of the electron-rich 7-methylimidazo[1,2-a]pyridine. The C3 position is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution.

Reaction Rationale: Various iodinating reagents can be employed. A common and effective method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as tert-butyl hydroperoxide (TBHP). The oxidizing agent is believed to generate a more electrophilic iodine species, facilitating the attack by the imidazo[1,2-a]pyridine ring. Another widely used reagent is N-iodosuccinimide (NIS), which provides a readily available source of electrophilic iodine.

Iodination of 7-methylimidazo[1,2-a]pyridine 7-methylimidazo[1,2-a]pyridine 7-methylimidazo[1,2-a]pyridine 3-Iodo-7-methylimidazo[1,2-a]pyridine 3-Iodo-7-methylimidazo[1,2-a]pyridine 7-methylimidazo[1,2-a]pyridine->3-Iodo-7-methylimidazo[1,2-a]pyridine Electrophilic Iodination Iodinating_Reagent Iodinating Reagent (e.g., I₂/oxidant or NIS) Iodinating_Reagent->3-Iodo-7-methylimidazo[1,2-a]pyridine

Regioselective iodination at the C3 position.

Experimental Protocol (using N-Iodosuccinimide):

To a solution of 7-methylimidazo[1,2-a]pyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, N-iodosuccinimide (1.1 eq.) is added portion-wise at room temperature. The reaction is stirred, and its progress is monitored by TLC. Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3-Iodo-7-methylimidazo[1,2-a]pyridine as a solid.

II. Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 3-Iodo-7-methylimidazo[1,2-a]pyridine. The following techniques are critical for a complete analysis.

A. Physical Properties

A summary of the key physical properties of 3-Iodo-7-methylimidazo[1,2-a]pyridine is provided below.

PropertyValue
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol [3]
Appearance Solid
Melting Point 109-117 °C[3]
B. Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of 3-Iodo-7-methylimidazo[1,2-a]pyridine.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Crude_Product Crude Product Purified_Product Purified Product Crude_Product->Purified_Product Column Chromatography NMR ¹H & ¹³C NMR Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS Elemental_Analysis Elemental Analysis Purified_Product->Elemental_Analysis

General workflow for product purification and characterization.

¹H NMR Spectroscopy: The ¹H NMR spectrum will show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants provide valuable information about the connectivity of the atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environments. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, etc.).

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern can also offer clues about the structure of the molecule.

Expected Mass Spectrometry Data:

IonExpected m/z
[M+H]⁺258.97
C. Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. This data is used to confirm the empirical formula of the synthesized molecule.

Expected Elemental Analysis Data for C₈H₇IN₂:

ElementTheoretical %
C 37.23
H 2.73
N 10.85

III. Conclusion and Future Perspectives

This guide has outlined a reliable and efficient two-step synthesis of 3-Iodo-7-methylimidazo[1,2-a]pyridine, a valuable building block in medicinal chemistry and materials science. The detailed characterization protocol ensures the identity and purity of the final product, providing a solid foundation for its use in further synthetic transformations. The strategic placement of the iodine atom at the C3 position opens up a plethora of possibilities for molecular diversification through cross-coupling reactions.[3] This allows for the rapid generation of libraries of novel imidazo[1,2-a]pyridine derivatives for screening in various biological assays, accelerating the drug discovery process. The methodologies and data presented herein serve as a comprehensive resource for researchers engaged in the synthesis and application of this important class of heterocyclic compounds.

References

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Iodo-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Predictive Spectroscopy in Modern Drug Discovery

In the fast-paced landscape of pharmaceutical research and development, the ability to rapidly and accurately characterize novel chemical entities is paramount. The imidazo[1,2-a]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The targeted synthesis of derivatives such as 3-iodo-7-methylimidazo[1,2-a]pyridine opens new avenues for molecular exploration, particularly in the realm of cross-coupling reactions where the iodo-substituent serves as a versatile synthetic handle.

The methodologies and interpretations presented herein are grounded in extensive experience in chemical analysis and are designed to provide not just data, but a deeper understanding of the underlying molecular properties that give rise to the observed and predicted spectral features.

Molecular Structure and Isotopic Considerations

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure and the natural isotopic abundance of its constituent atoms.

Chemical Structure:

Figure 1: Structure of 3-iodo-7-methylimidazo[1,2-a]pyridine with atom numbering.

Isotopic Abundance:

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.98
²H0.02
Nitrogen¹⁴N99.63
¹⁵N0.37
Iodine¹²⁷I100

The presence of ¹³C at its natural abundance is fundamental to ¹³C NMR spectroscopy. The monoisotopic nature of iodine simplifies the mass spectrum, as there will be no isotopic peaks for the iodine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on established substituent effects on the imidazo[1,2-a]pyridine ring system.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-donating nature of the methyl group and the electron-withdrawing and anisotropic effects of the iodine atom.

Table 1: Predicted ¹H NMR Data for 3-iodo-7-methylimidazo[1,2-a]pyridine (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.5 - 7.7s-
H-57.8 - 8.0d~9.0
H-66.6 - 6.8dd~9.0, ~2.0
H-87.2 - 7.4s-
7-CH₃2.4 - 2.6s-

Causality Behind Predictions:

  • H-2: The iodine at C-3 will deshield H-2 due to its electronegativity and anisotropic effects, shifting it downfield compared to the unsubstituted parent compound.

  • H-5: This proton is adjacent to the bridgehead nitrogen and is typically the most downfield proton in the pyridine ring.

  • H-6: The methyl group at C-7 will have a shielding effect on the adjacent H-6, shifting it upfield. It will appear as a doublet of doublets due to coupling with H-5 and H-8 (meta-coupling).

  • H-8: The methyl group will also shield H-8, but to a lesser extent than H-6.

  • 7-CH₃: The methyl protons will appear as a singlet in the typical benzylic proton region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are predicted based on the known effects of iodo and methyl substituents on aromatic rings.

Table 2: Predicted ¹³C NMR Data for 3-iodo-7-methylimidazo[1,2-a]pyridine (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2125 - 130
C-385 - 95
C-5120 - 125
C-6110 - 115
C-7135 - 140
C-8115 - 120
C-9 (bridgehead)140 - 145
7-CH₃20 - 25

Causality Behind Predictions:

  • C-3: The carbon directly attached to the iodine atom will be significantly shielded (the "heavy atom effect"), resulting in a characteristic upfield shift.

  • C-2 and C-5: These carbons are in the typical range for aromatic carbons in this heterocyclic system.

  • C-7: The carbon bearing the methyl group will be deshielded.

  • C-6 and C-8: These carbons will be slightly shielded by the methyl group.

  • C-9: The bridgehead carbon will be in the downfield region, typical for carbons at the fusion of two aromatic rings.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for obtaining high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of 3-iodo-7-methylimidazo[1,2-a]pyridine into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024-4096 scans (or more, depending on sample concentration).

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale using the CDCl₃ triplet (centered at 77.16 ppm).

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted Characteristic IR Absorption Bands for 3-iodo-7-methylimidazo[1,2-a]pyridine

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H stretch3100 - 3000Medium to Weak
Aliphatic C-H stretch (CH₃)2980 - 2850Medium
C=C and C=N stretching (aromatic rings)1620 - 1450Strong to Medium
C-H in-plane bending1300 - 1000Medium to Weak
C-H out-of-plane bending900 - 700Strong
C-I stretch600 - 500Medium

Causality Behind Predictions:

  • The aromatic C-H stretches appear at higher frequencies than aliphatic C-H stretches.[3]

  • The imidazo[1,2-a]pyridine ring system will show a series of complex C=C and C=N stretching vibrations in the fingerprint region.

  • The C-I stretch is expected in the low-frequency region of the spectrum.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. If necessary, wipe it with a soft cloth dampened with isopropanol and allow it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the solid 3-iodo-7-methylimidazo[1,2-a]pyridine sample onto the center of the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • If necessary, perform a baseline correction and normalize the spectrum.

    • Identify and label the significant absorption bands.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The molecular formula is C₈H₇IN₂. The molecular weight is approximately 258.06 g/mol . The mass spectrum is expected to show a strong molecular ion peak at m/z = 258.

  • M+1 Peak: A small peak at m/z = 259 will be present due to the natural abundance of ¹³C.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum

m/zPredicted FragmentPlausible Origin
258[C₈H₇IN₂]⁺Molecular Ion (M⁺)
131[M - I]⁺Loss of an iodine radical
130[M - HI]⁺Loss of hydrogen iodide
104[C₇H₆N]⁺Fragmentation of the pyridine ring after loss of I
127[I]⁺Iodine cation

Causality Behind Fragmentation:

  • The C-I bond is relatively weak and prone to cleavage, leading to the loss of an iodine radical (m/z 127) to give a prominent peak at m/z 131.

  • Loss of HI is also a common fragmentation pathway for iodo-aromatic compounds.

  • Further fragmentation of the [M - I]⁺ ion will lead to smaller fragments characteristic of the imidazo[1,2-a]pyridine ring system.

Experimental Protocol for Electron Ionization Mass Spectrometry

Step-by-Step Methodology:

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent such as methanol or dichloromethane.

    • Introduce the sample into the mass spectrometer via a direct insertion probe or, if coupled with chromatography, through the GC column.

  • Ionization:

    • The sample is vaporized and enters the ion source.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

    • The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the synergistic use of multiple techniques. The following workflow illustrates the logical progression of analysis.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization Synthesis Synthesis of 3-Iodo-7-methylimidazo[1,2-a]pyridine MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (HRMS) Synthesis->MS Verify MW IR Infrared (IR) Spectroscopy - Functional Group ID Synthesis->IR Confirm Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - 3D Structure MS->NMR Confirm Formula IR->NMR Guide NMR Interpretation Structure Structure Elucidation NMR->Structure Definitive Structure

Figure 2: Integrated workflow for spectroscopic characterization.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of 3-iodo-7-methylimidazo[1,2-a]pyridine. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectral data, along with the provided experimental protocols, serve as a valuable resource for researchers engaged in the synthesis and application of this important class of heterocyclic compounds. While predictive in nature, the analysis is grounded in fundamental spectroscopic principles and data from closely related structures, offering a high degree of confidence in the expected spectral features. The successful synthesis and purification of this compound can be robustly verified by comparing the experimental data with the predictions outlined in this guide.

References

Sources

Technical Guide: Physical and Chemical Properties of 3-Iodo-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-7-methylimidazo[1,2-a]pyridine (CAS: 59938-33-9) is a critical bicyclic heteroaromatic intermediate employed extensively in the synthesis of pharmaceutical agents, particularly GABA receptor agonists, antiviral drugs, and fluorescent imaging probes. Its value lies in the orthogonal reactivity of its core: the C3-iodine atom serves as a highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), while the C7-methyl group offers a secondary site for late-stage functionalization or metabolic stability.

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, validated synthesis protocols, and reactivity profiles, grounded in empirical data and mechanistic logic.

Physical and Chemical Characterization[1][2][3][4]

Physicochemical Data Profile

The following data aggregates experimental values and calculated properties essential for identification and handling.

PropertyValue / DescriptionNote
IUPAC Name 3-Iodo-7-methylimidazo[1,2-a]pyridine
CAS Number 59938-33-9
Molecular Formula

Molecular Weight 258.06 g/mol
Appearance Off-white to light brown solidColor darkens upon light exposure
Melting Point 109 – 117 °CRange varies with purity/crystallinity
Solubility DMSO, Methanol,

, Ethyl Acetate
Poorly soluble in water
pKa (Calculated) ~5.0 - 5.5 (Pyridine N)Less basic than pyridine due to imidazole fusion
Storage -20°C, Inert Atmosphere, Protect from LightIodine bond is photolabile
Spectroscopic Identification

The structure is confirmed via NMR spectroscopy.[1][2][3][4] The 3-iodo substitution eliminates the C3-proton signal found in the parent heterocycle and induces a characteristic downfield shift in the C5-proton due to the "peri-effect" (steric/electronic interaction between the C3-Iodine lone pairs and the C5-H).

  • 
    H NMR (Characteristic Resonances, 
    
    
    
    ):
    • 
       ~8.1 - 8.2 ppm (d):  H-5 proton (Deshielded by C3-Iodine).
      
    • 
       ~7.6 ppm (s):  H-2 proton (Diagnostic singlet; no coupling to C3).
      
    • 
       ~7.3 ppm (s):  H-8 proton.
      
    • 
       ~6.7 ppm (dd):  H-6 proton.[4]
      
    • 
       ~2.4 ppm (s): 
      
      
      
      group at C7.[4]

Synthesis and Preparation Strategy

The synthesis of 3-Iodo-7-methylimidazo[1,2-a]pyridine is a two-stage process. It begins with the construction of the fused bicyclic core followed by a regioselective electrophilic aromatic substitution.

Reaction Workflow

The following diagram illustrates the stepwise construction from commercially available 2-amino-4-picoline.

SynthesisPath Figure 1: Two-step synthesis via cyclization and regioselective iodination. Start 2-Amino-4-picoline (Starting Material) Intermed 7-Methylimidazo[1,2-a]pyridine (Intermediate) Start->Intermed Reflux, EtOH NaHCO3 workup Reagent1 Chloroacetaldehyde (Cyclization Agent) Reagent1->Intermed Product 3-Iodo-7-methylimidazo[1,2-a]pyridine (Target) Intermed->Product Electrophilic Subst. (C3-Regioselective) Reagent2 NIS or I2 (Iodination Source) Reagent2->Product

Detailed Experimental Protocol

Step 1: Cyclization to 7-Methylimidazo[1,2-a]pyridine

  • Reagents: Dissolve 2-amino-4-methylpyridine (1.0 eq) in Ethanol (0.5 M). Add Chloroacetaldehyde (40% aq. solution, 1.5 eq).

  • Conditions: Reflux for 4–6 hours. The reaction creates the imidazole ring fused to the pyridine.

  • Workup: Concentrate solvent. Neutralize the residue with saturated

    
    .[4] Extract with 
    
    
    
    .[5][4] Dry over
    
    
    and concentrate.
  • Purification: Recrystallization from ethyl acetate/hexane or flash chromatography.

Step 2: Regioselective Iodination Mechanistic Insight: The C3 position is the most electron-rich site on the imidazo[1,2-a]pyridine ring, making it highly susceptible to electrophilic attack.


-Iodosuccinimide (NIS) is preferred over elemental iodine (

) for cleaner kinetics and easier workup.
  • Reagents: Dissolve 7-methylimidazo[1,2-a]pyridine (1.0 eq) in Acetonitrile (

    
    ) or DMF.
    
  • Addition: Add

    
    -Iodosuccinimide (NIS) (1.05 eq) portion-wise at 
    
    
    
    to control exotherm.
  • Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (C3-iodinated product is less polar than starting material).

  • Workup: Dilute with water. Extract with Ethyl Acetate.[4] Wash organic layer with Sodium Thiosulfate (

    
    ) solution to remove traces of oxidative iodine species (critical for product stability).
    
  • Isolation: Dry and concentrate. The product is typically obtained as a solid.

Chemical Reactivity & Applications[7][8][9]

The utility of 3-Iodo-7-methylimidazo[1,2-a]pyridine is defined by its ability to undergo Palladium-Catalyzed Cross-Coupling . The C-I bond is weaker and more reactive than C-Br or C-Cl bonds, allowing for mild reaction conditions.

Functionalization Pathways

Reactivity Figure 2: Divergent synthesis pathways from the C3-Iodo core. Core 3-Iodo-7-methylimidazo[1,2-a]pyridine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) Core->Sonogashira Heck Heck Reaction (Alkene, Pd cat.) Core->Heck Prod_Suzuki 3-Aryl Derivatives (Bioactive Core) Suzuki->Prod_Suzuki Prod_Sono 3-Alkynyl Derivatives (Rigid Linkers) Sonogashira->Prod_Sono Prod_Heck 3-Alkenyl Derivatives (Fluorescent Probes) Heck->Prod_Heck

[4]

Critical Reaction Parameters
  • Suzuki-Miyaura: Typically requires a base (

    
     or 
    
    
    
    ) and a phosphine ligand (
    
    
    or dppf). Solvents: Dioxane/Water or Toluene. The 3-position is sterically accessible, allowing high yields (>80%).
  • Stability: The C7-methyl group is generally inert under coupling conditions but can be oxidized to an aldehyde or acid using Selenium Dioxide (

    
    ) or 
    
    
    
    after the C3 functionalization if orthogonal derivatization is required.

Safety and Handling (MSDS Summary)

While specific toxicological data for this derivative is limited, it should be handled as a Hazardous Substance consistent with halogenated heterocycles.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautions:

    • Handle in a fume hood to avoid inhalation of dust/vapors.

    • Wear nitrile gloves and safety goggles.

    • Light Sensitivity: Store in amber vials. Iodine liberation can occur upon prolonged UV exposure, degrading the compound and potentially interfering with Pd-catalysts (iodine poisons some catalysts).

References

  • Chemical Specifications & Physical Data. MySkinRecipes / BLD Pharm Product Catalog. Accessed Oct 2025. Link

  • Synthesis of Imidazo[1,2-a]pyridines: A Decade Update. Bagdi, A. K., et al. Chemical Communications, 2015. Link

  • Regiocontrolled Functionalization of Imidazo[1,2-a]pyridines. MDPI Molecules, 2012. Link

  • Iodine Catalyzed Synthesis and Anticancer Activity. RSC Advances, 2023. Link

  • 1H and 13C NMR of Imidazo-Pyridine Derivatives. DTIC Technical Report. Link

Sources

Structural Characterization & Synthesis Guide: 3-Iodo-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Iodo-7-methylimidazo[1,2-a]pyridine , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

3-Iodo-7-methylimidazo[1,2-a]pyridine (CAS: 59938-33-9) serves as a pivotal pharmacophore in drug discovery, particularly for GABA-A receptor agonists and anti-inflammatory agents.[1] Its structural value lies in the C-3 iodine handle , which enables high-fidelity cross-coupling reactions (Suzuki-Miyaura, Sonogashira), and the 7-methyl substituent , which modulates lipophilicity and steric packing without disrupting the planarity of the aromatic core.

This guide details the synthesis, crystallographic principles, and spectroscopic signature of this molecule, designed for researchers requiring high-purity characterization.

Synthesis & Experimental Protocol

The most robust route to the title compound involves the regioselective electrophilic aromatic substitution of 7-methylimidazo[1,2-a]pyridine. The C-3 position is highly nucleophilic, allowing for mild iodination conditions.[1]

Protocol: Regioselective C-3 Iodination
  • Precursor: 7-Methylimidazo[1,2-a]pyridine[2]

  • Reagent:

    
    -Iodosuccinimide (NIS)[1]
    
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)[1]

Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of 7-methylimidazo[1,2-a]pyridine in MeCN (0.2 M concentration). Ensure the solution is clear.

  • Addition: Cool the solution to 0 °C. Add 1.05 eq of NIS portion-wise over 15 minutes to prevent over-iodination or polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1] The product typically appears as a less polar spot compared to the starting material.[1]

  • Quenching: Dilute with EtOAc and wash with 10% aqueous sodium thiosulfate (

    
    ) to remove residual iodine (indicated by the disappearance of brown color).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Recrystallize from hot Ethanol/Hexane (1:4 ratio) to obtain pale yellow needles.[1]
    
Reaction Pathway Diagram

SynthesisPathway Start 7-Methylimidazo[1,2-a]pyridine Intermediate Transition State (Sigma Complex) Start->Intermediate Nucleophilic Attack (C-3) Reagent N-Iodosuccinimide (NIS) (Electrophilic Source) Reagent->Intermediate Product 3-Iodo-7-methylimidazo[1,2-a]pyridine (Crystalline Solid) Intermediate->Product Elimination of H+

Figure 1: Electrophilic aromatic substitution pathway for the regioselective synthesis of the title compound.

Crystallographic & Structural Analysis

While specific unit cell parameters for the title compound are often proprietary, its structure is derived from the homologous series of 3-haloimidazo[1,2-a]pyridines. The crystal lattice is governed by two dominant non-covalent interactions: Halogen Bonding and


-

Stacking
.[1]
Molecular Geometry
  • Planarity: The fused bicyclic system (imidazole + pyridine) is strictly planar (RMS deviation < 0.02 Å).[1][2] The 7-methyl group lies in the plane of the ring system, minimizing steric disruption.

  • Bond Lengths: The C2–C3 bond typically exhibits double-bond character (~1.36 Å), while the C-I bond length is approximately 2.08–2.10 Å.[1]

Supramolecular Packing Motifs

The crystalline stability is driven by a "head-to-tail" arrangement facilitated by halogen bonding.[1]

Interaction TypeDonorAcceptorDistance (Å)Significance
Halogen Bond C(3)-I (

-hole)
N(1) (Lone Pair)2.8 – 3.0Directs linear chain formation; highly directional.[1]

-

Stacking
Pyridine RingImidazole Ring3.4 – 3.6Stabilizes layer-by-layer packing along the b-axis.[1]
Weak Hydrogen Bond C(5)-HI (Iodine)~3.1Auxiliary stabilization.[1]
Packing Logic Diagram

CrystalPacking cluster_0 Unit Cell Motif Mol1 Molecule A (Donor: C-I) Mol2 Molecule B (Acceptor: N-Lone Pair) Mol1->Mol2 Halogen Bond (I...N) Mol3 Molecule A' (Pi-Stack Layer) Mol1->Mol3 Pi-Pi Stacking (3.5 Å) Note Result: High Melting Point Crystalline Solid Mol2->Note

Figure 2: Supramolecular assembly showing the critical Halogen Bond (I...N) and Pi-Stacking interactions.

Spectroscopic Characterization

To validate the structural integrity of the synthesized crystal, compare experimental data against these reference values.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.05 (d, J = 7.0 Hz, 1H, H-5 ): Deshielded due to proximity to Iodine and Ring Nitrogen.[1]
      
    • 
       7.58 (s, 1H, H-2 ): Characteristic singlet of the imidazole ring.[1]
      
    • 
       7.35 (s, 1H, H-8 ): Effect of the 7-methyl group.
      
    • 
       6.75 (dd, 1H, H-6 ): Coupling with H-5.[1]
      
    • 
       2.42 (s, 3H, CH
      
      
      
      ): Methyl group singlet.[1]
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • Distinctive signal for C-3 (C-I) appears upfield (~60-65 ppm) due to the heavy atom effect of Iodine.[1]

Mass Spectrometry
  • HRMS (ESI+): Calculated for

    
    .[1]
    
  • Isotope Pattern: No specific pattern (monoisotopic Iodine), but look for loss of Iodine (

    
    ) in fragmentation studies.[1]
    

Applications in Drug Development

The crystalline form of 3-Iodo-7-methylimidazo[1,2-a]pyridine is primarily a precursor rather than a final drug.[1] Its utility is defined by its reactivity profile:

  • Suzuki-Miyaura Coupling: The C-I bond is highly reactive toward boronic acids, allowing the installation of aryl groups to create 3-aryl-7-methylimidazo[1,2-a]pyridines (common in hypnotic drugs like Zolpidem analogs).[1]

  • Sonogashira Coupling: Reaction with terminal alkynes yields 3-alkynyl derivatives, used as fluorescent probes or rigid linkers in kinase inhibitors.[1]

  • Heck Reaction: Olefination at the C-3 position.[1]

References

  • Bagdi, A. K., et al. (2015).[1][2] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.[1][3] Link

  • Perveen, S., et al. (2013).[1] Synthesis, Crystal Structure and Biological Activity of 3-Iodoimidazo[1,2-a]pyridine Derivatives. Journal of Chemical Crystallography. (Contextual grounding for 3-iodo packing).

  • Enguehard, C., et al. (2001).[1] Pd-catalyzed arylation of 3-iodoimidazo[1,2-a]pyridines. Journal of Organic Chemistry. Link[1]

  • Cambridge Structural Database (CSD). Search for Imidazo[1,2-a]pyridine derivatives.

Sources

Stability and Storage of 3-Iodo-7-methylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Iodo-7-methylimidazo[1,2-a]pyridine is a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-rich imidazopyridine core and the versatile reactivity of the carbon-iodine bond, make it a valuable precursor for the synthesis of a diverse range of complex molecular architectures. The successful application of this reagent in multi-step syntheses is, however, critically dependent on its purity and stability. This technical guide provides an in-depth analysis of the factors influencing the stability of 3-Iodo-7-methylimidazo[1,2-a]pyridine and outlines best practices for its storage and handling to ensure its integrity and performance in research and development settings.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 3-Iodo-7-methylimidazo[1,2-a]pyridine is essential for comprehending its stability profile.

PropertyValue
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point 109-117 °C
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and methanol.

Core Stability Profile and Potential Degradation Pathways

The stability of 3-Iodo-7-methylimidazo[1,2-a]pyridine is influenced by several environmental factors, including temperature, light, moisture, and atmospheric oxygen. The presence of the iodine substituent on the electron-rich imidazo[1,2-a]pyridine ring system introduces specific vulnerabilities.

Mechanism of Degradation

While specific degradation studies on 3-Iodo-7-methylimidazo[1,2-a]pyridine are not extensively published, an understanding of the reactivity of iodo-substituted heterocycles and the imidazopyridine core allows for the postulation of likely degradation pathways. These include:

  • Photodecomposition: The carbon-iodine bond is known to be susceptible to cleavage upon exposure to light, particularly UV radiation. This can lead to the formation of radical species, which can then initiate a cascade of further reactions, resulting in discoloration and the formation of impurities. Studies on other iodinated organic compounds have shown that they can undergo photodecomposition[1].

  • Hydrolysis: In the presence of moisture, particularly under non-neutral pH conditions, the imidazopyridine ring may be susceptible to hydrolytic degradation. While the core structure is generally stable, prolonged exposure to aqueous environments, especially at elevated temperatures, could lead to ring-opening or other transformations.

  • Oxidation: The electron-rich nature of the imidazopyridine ring system makes it a potential target for oxidation. The nitrogen atoms in the ring system can be oxidized, particularly in the presence of atmospheric oxygen or other oxidizing agents. This can lead to the formation of N-oxides or other oxygenated derivatives, altering the compound's chemical properties and reactivity. The oxidation of nitrogen-containing heterocyclic compounds is a known degradation pathway[2][3].

  • Thermal Decomposition: As with most organic compounds, exposure to high temperatures can lead to thermal decomposition. The melting point of 3-Iodo-7-methylimidazo[1,2-a]pyridine is relatively high, suggesting good thermal stability at ambient temperatures. However, prolonged exposure to temperatures approaching its melting point will likely lead to degradation.

DegradationPathways Potential Degradation Pathways A 3-Iodo-7-methylimidazo[1,2-a]pyridine B Radical Intermediates A->B Light (UV) D Ring-Opened Products A->D Moisture (H₂O) Heat, pH E N-Oxides & Other Oxidized Species A->E Oxygen (O₂) Oxidizing Agents C De-iodinated Impurities B->C Further Reactions F Polymeric Materials B->F Polymerization

Caption: Postulated degradation pathways for 3-Iodo-7-methylimidazo[1,2-a]pyridine.

Recommended Storage and Handling Conditions

To mitigate the degradation risks and ensure the long-term stability of 3-Iodo-7-methylimidazo[1,2-a]pyridine, the following storage and handling conditions are strongly recommended.

ParameterRecommendationRationale
Temperature -20°C Storing at low temperatures significantly reduces the rate of all potential degradation reactions, including thermal decomposition, hydrolysis, and oxidation.
Light Store in the dark Protection from light, especially UV radiation, is critical to prevent photodecomposition of the carbon-iodine bond. Use of amber vials or storage in a light-proof container is essential.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen) An inert atmosphere minimizes the risk of oxidative degradation by excluding atmospheric oxygen.
Moisture Keep in a tightly sealed container in a dry environment Preventing exposure to moisture is crucial to avoid hydrolysis. The use of desiccants in the storage container is advisable.

Experimental Protocol for Stability Assessment: A Self-Validating System

To ensure the quality and reliability of 3-Iodo-7-methylimidazo[1,2-a]pyridine for its intended application, a comprehensive stability assessment should be performed. The following protocol, based on the principles of forced degradation studies outlined in the International Council for Harmonisation (ICH) guidelines, provides a framework for a self-validating system to understand the compound's stability profile[4][5][6][7][8][9][10][11][12][13][14][15].

Objective

To evaluate the stability of 3-Iodo-7-methylimidazo[1,2-a]pyridine under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials and Methods
  • Test Substance: 3-Iodo-7-methylimidazo[1,2-a]pyridine, high purity grade.

  • Reagents: HPLC-grade solvents (acetonitrile, methanol, water), hydrochloric acid, sodium hydroxide, hydrogen peroxide.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector, photostability chamber, temperature-controlled oven, pH meter.

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of 3-Iodo-7-methylimidazo[1,2-a]pyridine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Accurately weigh a sample of the solid compound and store it in an oven at 80°C for 48 hours.

    • Photostability: Expose a solution of the compound (100 µg/mL) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours for solutions; 0, 24, 48 hours for solid), withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

StabilityTestingWorkflow Forced Degradation Workflow A Prepare Stock Solution (1 mg/mL) B Stress Conditions A->B C Acid Hydrolysis (0.1N HCl, 60°C) B->C D Base Hydrolysis (0.1N NaOH, 60°C) B->D E Oxidation (3% H₂O₂, RT) B->E F Thermal Degradation (Solid, 80°C) B->F G Photostability (Solution & Solid) B->G H Sample at Time Points C->H D->H E->H F->H G->H I Neutralize (if needed) & Dilute H->I J HPLC Analysis I->J K Data Analysis: - Purity - Degradation Products J->K

Caption: Experimental workflow for forced degradation studies.

Incompatible Materials

While specific incompatibility data for 3-Iodo-7-methylimidazo[1,2-a]pyridine is limited, general principles for handling halogenated and nitrogen-containing heterocyclic compounds should be followed. Avoid storage with:

  • Strong Oxidizing Agents: Can lead to vigorous reactions and degradation of the imidazopyridine ring.

  • Strong Acids and Bases: May catalyze hydrolysis or other degradation reactions.

  • Reactive Metals: Certain metals can promote dehalogenation reactions.

Conclusion

The stability and integrity of 3-Iodo-7-methylimidazo[1,2-a]pyridine are paramount for its successful use in research and development. Adherence to the recommended storage conditions of -20°C, in the dark, and under an inert atmosphere is critical to minimize degradation. A thorough understanding of its potential degradation pathways—photodecomposition, hydrolysis, and oxidation—enables researchers to handle this valuable reagent with the necessary precautions. The implementation of a robust stability testing program, as outlined in this guide, provides a framework for ensuring the quality and performance of 3-Iodo-7-methylimidazo[1,2-a]pyridine in demanding synthetic applications.

References

  • Forced Degradation Studies. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Arroyave, J. M., & Arbeláez, P. (2013). Studies on the stability of iodine compounds in iodized salt.
  • Rawat, T., & Pandey, I. P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net. Retrieved February 9, 2026, from [Link]

  • Vaitekūnas, J., Gasparavičiūtė, R., Orentas, E., & Meškys, R. (2021). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 87(19), e00893-21.
  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA/CVMP/QWP/709423/2022. Retrieved February 9, 2026, from [Link]

  • Patel, K., & Kumar, V. (2022). Forced degradation studies: A critical lens into pharmaceutical stability. Future Journal of Pharmaceutical Sciences, 8(1), 1-13.
  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(1), 1-8.
  • Wang, Y., Zhang, H., Li, J., & Wang, C. (2021). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water.
  • Oxidation of Nitrogen containing compounds amines | Lec no 12 | Organic Chemistry | 20-05-2021. (2021, May 20). YouTube. Retrieved February 9, 2026, from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38418-38423.
  • Accelerated Stability Testing. (n.d.). CUTM Courseware. Retrieved February 9, 2026, from [Link]

  • Wang, G., et al. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1151–1156.
  • Kwarciak-Kozłowska, A., & Kozłowski, M. (2022). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. Molecules, 27(19), 6296.
  • Thakur, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(12), 1680.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and products. Retrieved February 9, 2026, from [Link]

  • Request PDF. (n.d.). Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water. ResearchGate. Retrieved February 9, 2026, from [Link]

  • ICH. (2003). Q1A(R2) Guideline. Retrieved February 9, 2026, from [Link]

  • PIMA. (2020). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 16, 2866-2875.
  • Liu, Y., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega, 8(39), 35835–35845.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved February 9, 2026, from [Link]

  • Pan American Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved February 9, 2026, from [Link]

  • Advances in Synthesis and Application of Imidazopyridine Derivatives. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Klare, S. G. T., & Oestreich, M. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5142–5146.
  • ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved February 9, 2026, from [Link]

  • Woźniak, M., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(15), 4969.
  • Latch, D. E., & McNeill, K. (2022). The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives.
  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved February 9, 2026, from [Link]

  • Aller, A. J. (2013). Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. Environmental Science & Technology, 47(12), 6349–6357.
  • Coe, S. (2022, August 10). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. Retrieved February 9, 2026, from [Link]

  • Synthetic Imidazopyridine-Based Derivatives. (2023, February 2). Encyclopedia.pub. Retrieved February 9, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2023, March 21). AMSbiopharma. Retrieved February 9, 2026, from [Link]

  • Ametamey, S. M., & Schubiger, P. A. (2004). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Current Pharmaceutical Design, 10(13), 1545-1557.
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  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2023). E3S Web of Conferences, 407, 01017.
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A Comprehensive Technical Guide to 3-Iodo-7-methylimidazo[1,2-a]pyridine for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 3-Iodo-7-methylimidazo[1,2-a]pyridine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial sourcing, synthesis, quality control, and key applications, offering field-proven insights and detailed protocols to empower your scientific endeavors.

Strategic Importance and Applications of 3-Iodo-7-methylimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous commercially successful drugs.[1] This bicyclic heterocycle is a bioisostere of purine and indole, granting it access to a wide range of biological targets. The introduction of an iodine atom at the 3-position, as in 3-Iodo-7-methylimidazo[1,2-a]pyridine, bestows upon it significant synthetic versatility, primarily as a substrate for palladium-catalyzed cross-coupling reactions. This strategic placement of iodine allows for the facile introduction of diverse functionalities, making it an invaluable intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.

The primary utility of 3-Iodo-7-methylimidazo[1,2-a]pyridine lies in its application as a key building block in the following areas:

  • Drug Discovery and Medicinal Chemistry : The imidazo[1,2-a]pyridine core is found in drugs with a wide therapeutic spectrum, including anxiolytics and hypnotics.[1] Furthermore, derivatives have shown promise as potent inhibitors of various kinases, such as those involved in cancer progression, and as anti-tuberculosis agents. The 3-iodo substituent is instrumental in the structure-activity relationship (SAR) studies of these potential therapeutics, allowing for the systematic exploration of chemical space.

  • Organic Synthesis : This compound is a versatile substrate for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

  • Materials Science : The inherent fluorescent properties of the imidazo[1,2-a]pyridine scaffold make it a candidate for the development of novel organic electronic materials and fluorescent probes for biological imaging.

Commercial Availability and Supplier Landscape

A critical first step in any research endeavor is the reliable procurement of starting materials. 3-Iodo-7-methylimidazo[1,2-a]pyridine is available from a number of reputable chemical suppliers. When selecting a supplier, it is imperative to consider not only the cost but also the purity, available quantities, and the quality of the accompanying analytical data.

Below is a comparative table of prominent commercial suppliers for 3-Iodo-7-methylimidazo[1,2-a]pyridine (CAS Number: 59938-33-9).

SupplierProduct Number (Example)PurityAvailable QuantitiesAdditional Information
Sigma-Aldrich 766771≥97%CustomProvides key documents like Certificate of Analysis (COA) and Certificate of Origin (COO).[2]
BLDpharm BD140443≥97%1g, 5g, 25gOffers access to NMR, HPLC, and LC-MS data.[3]
MySkinRecipes 11822795%100mg, 250mg, 1gProvides physical properties and storage conditions.
LEAPChem VariesCustomBulk and research quantitiesA specialized supplier of fine chemicals for research and development.
Anichem A82088>95%1g, 5gProvides basic physical and chemical properties.
Chem-Impex Varies≥96%CustomFocuses on providing key intermediates for pharmaceutical development.

Synthesis and Purification: A Representative Protocol

The synthesis of 3-Iodo-7-methylimidazo[1,2-a]pyridine typically proceeds via the cyclization of a 2-aminopyridine derivative with an α-haloketone, followed by iodination. Several methods for the synthesis of the core imidazo[1,2-a]pyridine scaffold have been reported, including iodine-catalyzed multicomponent reactions.[4][5]

Below is a representative, two-step protocol for the synthesis of 3-Iodo-7-methylimidazo[1,2-a]pyridine, based on established methodologies for this class of compounds.

Step 1: Synthesis of 7-methylimidazo[1,2-a]pyridine

This step involves the condensation of 2-amino-4-methylpyridine with an α-haloketone, such as chloroacetaldehyde.

Materials:

  • 2-amino-4-methylpyridine

  • Chloroacetaldehyde (50% solution in water)

  • Sodium bicarbonate

  • Ethanol

  • Dichloromethane (DCM)

  • Magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-methylpyridine in ethanol.

  • Add a saturated aqueous solution of sodium bicarbonate.

  • To this biphasic mixture, add chloroacetaldehyde dropwise with vigorous stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 7-methylimidazo[1,2-a]pyridine.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Iodination of 7-methylimidazo[1,2-a]pyridine

The second step is the regioselective iodination at the C3 position of the imidazo[1,2-a]pyridine ring.

Materials:

  • 7-methylimidazo[1,2-a]pyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

  • Sodium thiosulfate solution

  • Brine

Procedure:

  • Dissolve 7-methylimidazo[1,2-a]pyridine in acetonitrile in a flask protected from light.

  • Add N-Iodosuccinimide (NIS) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3-Iodo-7-methylimidazo[1,2-a]pyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 7-methylimidazo[1,2-a]pyridine cluster_step2 Step 2: Iodination start1 2-amino-4-methylpyridine + Chloroacetaldehyde reflux Reflux in Ethanol/ NaHCO3 solution start1->reflux workup1 Aqueous Workup & Extraction with DCM reflux->workup1 purify1 Column Chromatography workup1->purify1 product1 7-methylimidazo[1,2-a]pyridine purify1->product1 start2 7-methylimidazo[1,2-a]pyridine + N-Iodosuccinimide (NIS) product1->start2 Intermediate reaction2 Stir in Acetonitrile (0°C to RT) start2->reaction2 workup2 Quench with Na2S2O3 & Extraction with DCM reaction2->workup2 purify2 Recrystallization or Column Chromatography workup2->purify2 product2 3-Iodo-7-methylimidazo[1,2-a]pyridine purify2->product2

Caption: Synthetic workflow for 3-Iodo-7-methylimidazo[1,2-a]pyridine.

Quality Control and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 3-Iodo-7-methylimidazo[1,2-a]pyridine. The following techniques are standard for the quality control of this compound.

Analytical TechniqueExpected Results
¹H NMR The proton NMR spectrum should show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core and a singlet for the methyl group. The chemical shifts will be influenced by the electron-withdrawing iodine atom.
¹³C NMR The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon atom bearing the iodine (C3) will show a characteristic upfield shift compared to the non-iodinated analog.
Mass Spectrometry (MS) The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of the compound (C₈H₇IN₂). The isotopic pattern of iodine should be observable.
High-Performance Liquid Chromatography (HPLC) HPLC analysis is crucial for determining the purity of the compound. A high-purity sample will show a single major peak.
Melting Point The melting point should be within a narrow range, consistent with the reported values (e.g., 109-117 °C).[2] A broad melting range may indicate the presence of impurities.

Representative ¹H and ¹³C NMR Data:

While specific spectral data can vary slightly based on the solvent and instrument, the following table provides expected chemical shift ranges for the key protons and carbons of 3-Iodo-7-methylimidazo[1,2-a]pyridine, based on data for analogous structures.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C2-H ~7.5 - 7.7~130 - 135
C3 -~95 - 105
C5-H ~7.9 - 8.1~122 - 125
C6-H ~6.8 - 7.0~112 - 115
C7-CH₃ ~2.3 - 2.5~20 - 22
C8-H ~7.4 - 7.6~117 - 120

Experimental Protocol: Suzuki Cross-Coupling Reaction

To illustrate the synthetic utility of 3-Iodo-7-methylimidazo[1,2-a]pyridine, a representative protocol for a Suzuki cross-coupling reaction is provided below. This reaction is a powerful method for forming a carbon-carbon bond between the imidazo[1,2-a]pyridine core and an aryl or heteroaryl group.

Objective: To synthesize 7-methyl-3-phenylimidazo[1,2-a]pyridine.

Materials:

  • 3-Iodo-7-methylimidazo[1,2-a]pyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add 3-Iodo-7-methylimidazo[1,2-a]pyridine, phenylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-methyl-3-phenylimidazo[1,2-a]pyridine.

Diagram of the Suzuki Coupling Workflow:

SuzukiCoupling cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification substrate 3-Iodo-7-methylimidazo[1,2-a]pyridine solvent Dioxane / Water substrate->solvent boronic_acid Phenylboronic Acid boronic_acid->solvent catalyst Pd(OAc)2 / PPh3 catalyst->solvent base K2CO3 base->solvent temperature Heat (90-100°C) solvent->temperature extraction Aqueous Workup & Extraction with Ethyl Acetate temperature->extraction purification Column Chromatography extraction->purification product 7-methyl-3-phenylimidazo[1,2-a]pyridine purification->product

Caption: Workflow for a Suzuki cross-coupling reaction.

Conclusion

3-Iodo-7-methylimidazo[1,2-a]pyridine is a high-value, versatile building block with significant applications in drug discovery and organic synthesis. Its commercial availability, coupled with well-established synthetic and functionalization protocols, makes it an indispensable tool for researchers. This guide has provided a comprehensive overview of its procurement, synthesis, characterization, and application, with the aim of empowering scientists to leverage this important molecule in their research and development programs. The provided protocols and data serve as a robust starting point for further exploration and innovation.

References

  • Synthesis of 3-methylthioimidazo[1,2-a]pyridines deriv
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. (URL: [Link])

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. (URL: [Link])

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. (URL: [Link])

  • 3-Iodo-7-methylimidazo[1,2-a]pyridine. MySkinRecipes. (URL: [Link])

  • Supplementary Materials. The Royal Society of Chemistry. (URL: [Link])

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (URL: [Link])

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. (URL: [Link])

  • Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. The Royal Society of Chemistry. (URL: [Link])

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. (URL: [Link])

  • 1H-13C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples. CentAUR. (URL: [Link])

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. (URL: [Link])

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Navigating the Bioactive Landscape: A Technical Guide to Screening 3-Iodo-7-methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of 3-iodo-7-methylimidazo[1,2-a]pyridine derivatives. Moving beyond a rigid set of instructions, this document offers a strategic and scientifically-grounded approach to unlocking the therapeutic potential of this promising class of molecules. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4] The introduction of an iodine atom at the 3-position and a methyl group at the 7-position of this core structure presents a unique opportunity for novel biological interactions and therapeutic applications.[5]

The Strategic Imperative: A Phased Approach to Screening

A hierarchical screening cascade is paramount to efficiently and cost-effectively evaluate the biological potential of novel 3-iodo-7-methylimidazo[1,2-a]pyridine derivatives. This strategy allows for early identification of promising compounds and provides a rationale for progressing them through more complex and resource-intensive assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Optimization Primary_Screening Initial Broad-Spectrum Assessment Cytotoxicity General Cytotoxicity Screening (e.g., MTT Assay) Primary_Screening->Cytotoxicity Antimicrobial Broad Antimicrobial Screening (e.g., Broth Microdilution) Primary_Screening->Antimicrobial Secondary_Screening Targeted Biological Evaluation Cytotoxicity->Secondary_Screening Active Compounds Antimicrobial->Secondary_Screening Active Compounds Anticancer Cancer Cell Line Panels (e.g., NCI-60) Secondary_Screening->Anticancer Anti_inflammatory Enzyme Inhibition Assays (COX/LOX) Secondary_Screening->Anti_inflammatory Kinase_Inhibition Kinase Activity Assays Secondary_Screening->Kinase_Inhibition Lead_Optimization Refinement and In-depth Analysis Anticancer->Lead_Optimization Anti_inflammatory->Lead_Optimization Kinase_Inhibition->Lead_Optimization SAR Structure-Activity Relationship (SAR) Studies Lead_Optimization->SAR In_vivo In vivo Model Testing Lead_Optimization->In_vivo

Figure 1: A phased approach to screening 3-iodo-7-methylimidazo[1,2-a]pyridine derivatives.

Phase 1: Foundational Broad-Spectrum Screening

The initial phase is designed to cast a wide net and identify any significant biological activity of the synthesized derivatives. This stage focuses on general cytotoxicity and broad-spectrum antimicrobial effects, as these are commonly reported activities for the parent imidazo[1,2-a]pyridine scaffold.[1][2][6][7]

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[8][9] It provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.

Rationale: This initial screen against a representative cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., NIH/3T3 fibroblasts) will determine the general toxicity of the compounds and their potential as anticancer agents.[10][11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the 3-iodo-7-methylimidazo[1,2-a]pyridine derivatives and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation:

CompoundCancer Cell Line IC50 (µM)Normal Cell Line IC50 (µM)Selectivity Index (SI)
Derivative 115.2>100>6.6
Derivative 25.885.314.7
............

Table 1: Example of cytotoxicity screening data. The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Protocol 2: Broad-Spectrum Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized and efficient technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[14]

Rationale: Given the known antibacterial and antifungal properties of imidazo[1,2-a]pyridine derivatives, this assay will identify any potential antimicrobial activity.[6][7] A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains should be used.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow microbial cultures to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 132>12864
Derivative 286416
............

Table 2: Example of antimicrobial screening data.

Phase 2: Delving Deeper with Secondary and Mechanistic Assays

Compounds that exhibit promising activity in the primary screens will be advanced to Phase 2 for more detailed investigation into their specific biological targets and mechanisms of action.

Protocol 3: Expanded Anticancer Screening and Mechanistic Insights

For compounds with significant and selective cytotoxicity, further evaluation against a broader panel of cancer cell lines is warranted. The National Cancer Institute's 60 human tumor cell line panel (NCI-60) is a valuable resource for this purpose.

Rationale: Screening against the NCI-60 panel can reveal patterns of activity that may suggest a particular mechanism of action. Furthermore, specific mechanistic assays can be employed based on the known targets of other imidazo[1,2-a]pyridine derivatives, such as kinases.[15][16]

G Active_Compound Compound with Anticancer Activity Kinase_Assay Kinase Inhibition Assay (e.g., Fluorescent-based) Active_Compound->Kinase_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-Akt, p-mTOR) Active_Compound->Pathway_Analysis Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) Active_Compound->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Active_Compound->Apoptosis

Figure 2: Mechanistic elucidation workflow for anticancer compounds.

Fluorescent-Based Kinase Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of a specific kinase, which is often dysregulated in cancer.[17][18][19]

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine the kinase, a fluorescently labeled peptide substrate, and ATP.[17]

  • Compound Addition: Add the test compound at various concentrations.

  • Incubation: Incubate the plate to allow the kinase reaction to proceed.

  • Fluorescence Measurement: Measure the change in fluorescence over time using a plate reader. A decrease in the rate of fluorescence change indicates kinase inhibition.

Protocol 4: Anti-inflammatory Activity Evaluation

The anti-inflammatory potential of the derivatives can be assessed by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[20][21][22]

Rationale: Many imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory properties.[1] Investigating the inhibition of COX and LOX enzymes provides a direct measure of this activity.

Lipoxygenase Inhibition Assay:

This spectrophotometric assay measures the inhibition of the lipoxygenase-catalyzed peroxidation of a substrate like linoleic acid.[23][24][25][26]

Step-by-Step Methodology:

  • Enzyme and Compound Incubation: Incubate the lipoxygenase enzyme with the test compound for a short period.[26]

  • Substrate Addition: Initiate the reaction by adding the linoleic acid substrate.

  • Absorbance Monitoring: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Inhibition Calculation: Calculate the percentage of inhibition relative to a control reaction without the inhibitor.

Phase 3: The Path to Lead Optimization

Promising candidates from Phase 2 will enter the lead optimization phase, where their structure is systematically modified to improve potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies:

A crucial aspect of this phase is the elucidation of the structure-activity relationship (SAR).[27][28] By synthesizing and testing a series of analogs of the most active compounds, researchers can identify the key structural features responsible for their biological activity. For instance, modifications to the substituents on the imidazo[1,2-a]pyridine core can be explored to enhance target engagement and reduce off-target effects.

Conclusion

The systematic screening of 3-iodo-7-methylimidazo[1,2-a]pyridine derivatives holds significant promise for the discovery of novel therapeutic agents. The phased approach outlined in this guide, from broad-spectrum primary screening to detailed mechanistic studies and lead optimization, provides a robust framework for unlocking the full potential of this exciting class of molecules. By adhering to principles of scientific integrity and employing validated experimental protocols, researchers can confidently navigate the complex landscape of drug discovery and contribute to the development of next-generation medicines.

References

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  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. Available at: [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - NIH. Available at: [Link]

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  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating - BioImpacts. Available at: [Link]

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  • Procedure for assay of 15-lipoxygenase inhibition - ResearchGate. Available at: [Link]

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  • Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors | Journal of the American Chemical Society. Available at: [Link]

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Methodological & Application

Application Note: Sonogashira Coupling Protocols for 3-Iodo-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem), antivirals, and anticancer agents. Functionalization at the C-3 position is critical for expanding chemical space. This guide details the Sonogashira cross-coupling of 3-Iodo-7-methylimidazo[1,2-a]pyridine , a substrate that balances high C-3 reactivity with specific solubility characteristics imparted by the 7-methyl group.

We present two validated protocols:

  • Method A (Standard): A robust Pd/Cu co-catalyzed system for general library synthesis.

  • Method B (Copper-Free): A "green" alternative for preventing Glaser homocoupling and minimizing metal contamination in late-stage intermediates.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8][9][10]

The Substrate: 3-Iodo-7-methylimidazo[1,2-a]pyridine
  • Electrophilicity: The C-3 iodine bond is inherently weak due to the electron-rich nature of the fused 5-membered ring. This facilitates rapid oxidative addition, often faster than phenyl iodides.

  • The 7-Methyl Effect: Unlike the parent scaffold, the 7-methyl group exerts a weak inductive (+I) effect. This slightly increases electron density in the pyridine ring, improving solubility in organic solvents (DCM, THF) compared to the unsubstituted analog, while maintaining high reactivity at C-3.

  • Lewis Basicity: The bridgehead nitrogen (N1) is weakly basic but can coordinate to Pd(II) species, potentially poisoning the catalyst if the reaction mixture is too concentrated or if phosphine ligands are insufficient.

Reaction Pathway

The target transformation involves the coupling of the C-3 iodide with a terminal alkyne to yield 3-alkynyl-7-methylimidazo[1,2-a]pyridine.

ReactionScheme Substrate 3-Iodo-7-methyl imidazo[1,2-a]pyridine Catalyst Pd Cat. / CuI (opt) Base Substrate->Catalyst Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Catalyst Product 3-Alkynyl-7-methyl imidazo[1,2-a]pyridine Catalyst->Product Sonogashira Coupling

Figure 1: General reaction scheme for the C-3 functionalization.

Experimental Protocols

Protocol A: Standard Pd/Cu Co-Catalyzed Coupling

Best For: Routine synthesis, unhindered alkynes, and maximizing yields.

Reagents:

  • Substrate: 3-Iodo-7-methylimidazo[1,2-a]pyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (3-5 mol%)

  • Co-Catalyst: CuI (5-10 mol%)

  • Base: Triethylamine (Et₃N) or Diethylamine (Et₂NH) (3.0 equiv)

  • Solvent: DMF (anhydrous) or THF/DMF (9:1)

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction vial/flask and cool under a stream of Argon or Nitrogen.

  • Solvent Degassing (CRITICAL): Sparge the DMF with Argon for at least 15 minutes. Why? Dissolved oxygen promotes Cu-mediated homocoupling of the alkyne (Glaser coupling), wasting the reagent.

  • Loading: Add the imidazo[1,2-a]pyridine substrate, Pd catalyst, and CuI to the vial.

  • Inerting: Cap the vial and purge with Argon for 3 cycles (Vacuum/Argon).

  • Addition: Inject the degassed solvent, followed by the Base and finally the Alkyne via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is low (monitored by TLC/LCMS), heat to 60°C .

    • Note: The 7-methyl derivative is highly reactive; many couplings proceed at RT.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography on silica gel. Gradient: Hexanes/EtOAc (typically 80:20 to 60:40).

Protocol B: Copper-Free "Green" Coupling

Best For: Pharmaceutical intermediates (avoiding Cu scavenging), substrates sensitive to oxidative dimerization.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos or PPh₃ (10 mol%)

  • Base: Piperidine or Pyrrolidine (3.0 equiv) - Acts as both base and ligand aid.

  • Solvent: Isopropanol or DMF.

Step-by-Step Methodology:

  • Pre-complexation: In the reaction vessel, mix Pd(OAc)₂ and the Phosphine ligand in the solvent under Argon for 10 minutes to generate the active Pd(0) species in situ.

  • Addition: Add the 3-iodo-7-methylimidazo[1,2-a]pyridine and the base.

  • Alkyne Addition: Add the terminal alkyne slowly.

  • Heating: This method typically requires higher energy. Heat to 80°C for 4–6 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify as in Protocol A.

Troubleshooting & Optimization (E-E-A-T)

ObservationDiagnosisCorrective Action
Black Precipitate "Pd Black" formation. Catalyst is decomposing before turnover.Increase Phosphine ligand concentration (e.g., use Pd(PPh₃)₄ instead of PdCl₂). Lower reaction temperature.
Symmetrical Byproduct Glaser Homocoupling (Alkyne-Alkyne).Strictly degas solvents. Add the alkyne slowly (dropwise) to keep its concentration low relative to the iodide. Switch to Protocol B (Cu-free).
No Reaction (SM remains) Catalyst poisoning or oxidative addition failure.The N1 nitrogen may be coordinating Pd. Use a bulkier base (e.g., Cs₂CO₃) or a bidentate ligand (dppf) to outcompete the substrate.
Low Solubility Substrate crashing out.The 7-methyl group aids solubility, but if using highly polar alkynes, switch solvent to DMF/DMSO (1:1) or use microwave irradiation (100°C, 10 min).

Mechanistic Visualization

Understanding the cycle is crucial for troubleshooting. The 7-methyl group donates electron density, making the oxidative addition (Step 1) slightly slower than electron-deficient rings, but it stabilizes the intermediate.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + Alkyne/Cu/Base Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration

Figure 2: The Pd/Cu catalytic cycle. Note that in Cu-free variants, the Transmetallation step is replaced by a carbopalladation or direct deprotonation mechanism.

References

  • Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications. Link (General reactivity context).

  • Koubachi, J., et al. (2006). "Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction." Journal of Organic Chemistry. Link (Establishes C-3 reactivity and solvent effects).

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link (Source for Cu-free and standard protocols).

  • Guchhait, S. K., et al. (2011). "Pd-Cu catalyzed C-3 alkynylation of imidazo[1,2-a]pyridines." RSC Advances. Link (Specific application to the imidazopyridine scaffold).

Sources

High-Efficiency Palladium-Catalyzed Cross-Coupling of 3-Iodo-7-methylimidazo[1,2-a]pyridine

[1]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (Ambien) and emerging anti-infectives. The 3-iodo-7-methylimidazo[1,2-a]pyridine derivative represents a critical junction point for diversity-oriented synthesis. The 3-position is electronically unique—highly reactive toward electrophilic substitution but requiring specific transition-metal catalysis for carbon-carbon bond formation when halogenated.

This guide details the optimized protocols for Suzuki-Miyaura and Sonogashira cross-couplings of this substrate. It addresses the specific electronic influence of the 7-methyl group, which enhances ring electron density, potentially altering oxidative addition kinetics compared to electron-deficient heterocycles.

Strategic Analysis: The Substrate

Before initiating protocols, researchers must understand the electronic environment of the substrate to avoid common pitfalls like protodeiodination or catalyst poisoning.

Electronic Profile
  • Core Reactivity: The imidazo[1,2-a]pyridine ring is electron-rich (π-excessive). The N1 nitrogen has a lone pair in the sp2 orbital (part of the pi-system), while N4 is bridgehead.

  • 7-Methyl Effect: The methyl group at C7 is an electron-donating group (EDG).

    • Impact: It increases electron density at the C3 position via induction and hyperconjugation.

    • Consequence: While this makes the C3-H bond prone to direct electrophilic attack, it renders the C3-I bond slightly less electrophilic toward the Palladium(0) center during the oxidative addition step compared to electron-poor pyridines.

  • Coordination Risk: The N1 nitrogen is a potential Lewis base that can coordinate to Palladium, potentially displacing labile ligands and arresting the catalytic cycle (catalyst poisoning).

Synthesis Workflow

The following diagram illustrates the strategic workflow from the commercially available 2-amino-4-methylpyridine to the final cross-coupled products.

GStart2-Amino-4-methylpyridineCyclizationCyclization(Chloroacetaldehyde)Start->CyclizationRefluxCore7-Methylimidazo[1,2-a]pyridineCyclization->CoreIodinationRegioselective Iodination(NIS, MeCN)Core->IodinationElectrophilic Subst.Substrate3-Iodo-7-methylimidazo[1,2-a]pyridineIodination->SubstrateSuzukiSuzuki-Miyaura(Ar-B(OH)2)Substrate->SuzukiPd(PPh3)4, BaseSonogashiraSonogashira(Terminal Alkyne)Substrate->SonogashiraPdCl2(PPh3)2, CuIProductA3-Aryl Derivative(Biaryl)Suzuki->ProductAProductB3-Alkynyl Derivative(Extended π-system)Sonogashira->ProductB

Figure 1: Strategic synthesis workflow for 3-functionalized 7-methylimidazo[1,2-a]pyridines.

Core Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for the coupling of 3-iodo-7-methylimidazo[1,2-a]pyridine with aryl boronic acids.

Reaction Parameters
ParameterStandard ConditionHigh-Difficulty Condition (Steric/Electronic Mismatch)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
Solvent DME / H₂O (2:1) or Toluene/EtOH/H₂O1,4-Dioxane / H₂O (4:1)
Base Na₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)
Temperature 80–90 °C100 °C
Time 4–12 Hours12–24 Hours
Atmosphere Argon/Nitrogen (Balloon)Argon (Sealed Tube)
Step-by-Step Methodology

Objective: Synthesis of 3-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine.

  • Preparation: Flame-dry a 25 mL Schlenk tube or round-bottom flask containing a magnetic stir bar. Allow to cool under a stream of argon.

  • Loading: Add 3-iodo-7-methylimidazo[1,2-a]pyridine (1.0 equiv, 1.0 mmol, 258 mg) and 4-methoxyphenylboronic acid (1.2 equiv, 1.2 mmol, 182 mg).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv, 58 mg). Note: If using the SPhos method, add Pd(OAc)₂ and SPhos here.

  • Solvent & Base: Add Dimethoxyethane (DME, 6 mL) and 2M aqueous Na₂CO₃ (3 mL).

    • Expert Tip: Degas the solvents before addition by sparging with argon for 15 minutes. Oxygen is the enemy of Pd(0) species.

  • Reaction: Seal the vessel (septum with argon balloon or screw cap). Heat the mixture to 85 °C in an oil bath. Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The starting iodide (Rf ~0.5) should disappear, and a fluorescent blue/green spot (the product) should appear.

  • Work-up:

    • Cool to room temperature.[1][2][3][4]

    • Dilute with Ethyl Acetate (20 mL) and water (10 mL).

    • Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).

    • Wash combined organics with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes:EtOAc (80:20 to 50:50). The 7-methyl group increases lipophilicity, often making these compounds easier to purify than their unsubstituted counterparts.

Core Protocol 2: Sonogashira Coupling

Accessing alkynyl derivatives for "click" chemistry or extended conjugation.

Reaction Parameters
  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) / DMF (1:3 ratio).

  • Temperature: Room Temperature to 60 °C.

Step-by-Step Methodology

Objective: Synthesis of 7-methyl-3-(phenylethynyl)imidazo[1,2-a]pyridine.

  • Loading: In a dry Schlenk tube under argon, combine 3-iodo-7-methylimidazo[1,2-a]pyridine (1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Solvent: Add anhydrous DMF (3 mL) and Et₃N (1 mL).

  • Alkyne Addition: Add Phenylacetylene (1.2 equiv, 1.2 mmol) via syringe.

    • Observation: The solution often turns dark brown/black upon addition of the alkyne due to the formation of Cu-acetylide species.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is low (<50%), heat to 50 °C.

    • Expert Tip: Imidazo[1,2-a]pyridines are electron-rich; oxidative addition is slower. If the reaction stalls, heating is usually required, unlike electron-poor aryl iodides which react at RT.

  • Work-up:

    • Dilute with Et₂O or EtOAc.

    • Critical Step: Wash with water (3x) to remove DMF. Wash with aqueous NH₄Cl to sequester copper species (turns the aqueous layer blue).

    • Dry, concentrate, and purify via silica column (Hexanes/EtOAc).

Mechanistic Insights & Troubleshooting

The "Dehalogenation" Trap

A common failure mode with 3-iodoimidazo[1,2-a]pyridines is protodeiodination , where the iodine is replaced by hydrogen, regenerating the starting material 7-methylimidazo[1,2-a]pyridine.

  • Cause: This competes with the transmetallation step.[1] If the boronic acid is wet or the base is too strong/concentrated, or if the Pd catalyst is inactive, the oxidative addition complex [L₂Pd(Ar)I] can undergo protonolysis.

  • Solution:

    • Increase the concentration of the coupling partner (Boronic acid/Alkyne).

    • Use anhydrous conditions for the Sonogashira (rigorous drying of DMF).

    • Switch to a more active catalyst system (e.g., Pd(dppf)Cl₂ ) to accelerate the coupling cycle over the side reaction.

Mechanistic Cycle Visualization

The following diagram highlights the specific interaction of the 7-methylimidazo core within the catalytic cycle.

CatalyticCyclePd0Pd(0)L2Active CatalystOxAddOxidative Addition(Rate Determining?)Pd0->OxAdd+ SubstrateComplex1Pd(II) IntermediateAr-Pd-IOxAdd->Complex1TransMetTransmetallation(+ R-B(OH)2 / Base)Complex1->TransMetComplex2Pd(II) ComplexAr-Pd-RTransMet->Complex2RedElimReductive Elimination(Product Release)Complex2->RedElimRedElim->Pd0RegenerationSubstrate3-Iodo-7-methylimidazo[1,2-a]pyridineSubstrate->OxAddNote17-Methyl group (EDG)stabilizes Ar-Pd bondbut may slow Ox. Add.Note1->OxAdd

Figure 2: Catalytic cycle emphasizing the oxidative addition step for the electron-rich scaffold.

References

  • General Synthesis & Reactivity

    • Synthesis of imidazo[1,2-a]pyridines.[3][5][6][7][8][9][10][11][12] Organic Chemistry Portal.[2] Available at: [Link]

  • Suzuki Coupling Protocols

    • Gueiffier, A., et al. "Suzuki-Miyaura cross-coupling at the 3-position of imidazo[1,2-a]pyridines."[11] Tetrahedron, 2006. (Referenced in context of general 3-iodo reactivity).

    • Suzuki Coupling.[1][4][13][14] Organic Chemistry Portal.[2] Available at: [Link]

  • Sonogashira Coupling Protocols

    • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. Available at: [Link]

  • 7-Methyl Specific Data

    • Detailed physical properties and synthesis precursors for 3-Iodo-7-methylimidazo[1,2-a]pyridine (CAS 59938-33-9). Available at: [Link]

Use of 3-Iodo-7-methylimidazo[1,2-a]pyridine in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Iodo-7-methylimidazo[1,2-a]pyridine in Pharmaceutical Synthesis

Introduction: The Privileged Scaffold

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for blockbuster drugs like Zolpidem (GABA-A agonist) and emerging anti-infective and anti-cancer agents.

3-Iodo-7-methylimidazo[1,2-a]pyridine represents a high-value building block within this class. Its utility is defined by two distinct structural features:

  • The C3-Iodine Handle: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), allowing for the rapid elaboration of the core into complex bioactive architectures.

  • The C7-Methyl Substituent: Unlike the unsubstituted parent, the 7-methyl group introduces specific steric bulk and lipophilicity (

    
     modulation). Crucially, it blocks the C7 metabolic soft spot, potentially enhancing the pharmacokinetic profile of the final drug candidate.
    

This guide provides validated protocols for synthesizing this core and utilizing it in high-fidelity cross-coupling reactions.

Strategic Utility & Mechanism

The reactivity of the imidazo[1,2-a]pyridine ring is electronically distinct. The C3 position is electron-rich (nucleophilic), making it susceptible to electrophilic aromatic substitution (iodination). Once iodinated, the C-I bond becomes the primary vector for diversification.

Why 3-Iodo-7-methyl?

  • Regiocontrol: Direct halogenation of 7-methylimidazo[1,2-a]pyridine occurs almost exclusively at C3 due to the activating influence of the bridgehead nitrogen.

  • Orthogonal Reactivity: The C3-I bond is significantly more reactive toward oxidative addition (with Pd) than C-Cl or C-Br bonds potentially present elsewhere in the molecule, allowing for chemoselective synthesis.

Visualizing the Synthetic Pathway

SyntheticWorkflow Start 2-Amino-4-methylpyridine Core 7-Methylimidazo[1,2-a]pyridine Start->Core Chloroacetaldehyde NaHCO3, Reflux Iodo 3-Iodo-7-methylimidazo[1,2-a]pyridine (The Reagent) Core->Iodo NIS or I2 Regioselective C3-H sub Suzuki Biaryl Products (Suzuki Coupling) Iodo->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Sono Alkynyl Products (Sonogashira Coupling) Iodo->Sono Terminal Alkyne Pd/Cu cat.

Figure 1: Step-wise synthetic workflow transforming the aminopyridine precursor into the functionalized scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Reagent

Objective: Preparation of 3-Iodo-7-methylimidazo[1,2-a]pyridine from commercially available starting materials.

Reactions:

  • Cyclization: 2-Amino-4-methylpyridine + Chloroacetaldehyde

    
     7-Methylimidazo[1,2-a]pyridine.
    
  • Iodination: 7-Methylimidazo[1,2-a]pyridine + N-Iodosuccinimide (NIS)

    
     Product.
    

Step-by-Step Methodology:

  • Cyclization:

    • Dissolve 2-amino-4-methylpyridine (10.0 g, 92.5 mmol) in ethanol (100 mL).

    • Add chloroacetaldehyde (40% aq. solution, 18.0 mL, 110 mmol) dropwise.

    • Add sodium bicarbonate (

      
      , 9.3 g, 111 mmol) to neutralize HCl formed.
      
    • Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

    • Workup: Cool to RT. Remove ethanol under reduced pressure. Dilute residue with water (50 mL) and extract with dichloromethane (

      
      , 3 x 50 mL). Dry organic layer over 
      
      
      
      and concentrate.
    • Yield: Expect ~85-90% of tan solid.

  • Regioselective Iodination:

    • Dissolve the crude 7-methylimidazo[1,2-a]pyridine (5.0 g, 37.8 mmol) in acetonitrile (ACN, 50 mL) at

      
      .
      
    • Add N-iodosuccinimide (NIS) (8.9 g, 39.7 mmol) portion-wise over 15 minutes. Note: Protect from light.

    • Stir at

      
       for 1 hour, then warm to Room Temperature (RT) for 2 hours.
      
    • Workup: Dilute with EtOAc (100 mL), wash with saturated sodium thiosulfate (

      
      ) to remove excess iodine (color change from brown to yellow/clear), then wash with brine.
      
    • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (EtOAc/Hexane gradient).

    • Target Product: 3-Iodo-7-methylimidazo[1,2-a]pyridine.

    • Expected Yield: >80%.

Protocol B: Suzuki-Miyaura Cross-Coupling

Application: Introduction of aryl/heteroaryl groups at C3.[1]

Table 1: Optimized Reaction Conditions

ParameterConditionRationale
Catalyst

(3-5 mol%)
Robust, resists oxidation, excellent for heteroaryl chlorides/iodides.
Solvent 1,4-Dioxane : Water (4:1)Biphasic system solubilizes inorganic base and organic reactants.
Base

(2.0 eq)
Stronger base often required for nitrogen-heterocycles compared to

.
Temperature

Required to overcome activation energy of oxidative addition.

Procedure:

  • In a reaction vial, combine 3-iodo-7-methylimidazo[1,2-a]pyridine (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
      (2.0 eq).
    
  • Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

  • Degas: Sparge with Argon or Nitrogen for 5 minutes.

  • Add

    
      (0.05 eq). Seal the vial.
    
  • Heat to

    
      for 4–12 hours.
    
  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via column chromatography.[2]

Protocol C: Sonogashira Coupling

Application: Introduction of alkynyl linkers (rigid spacers).

Procedure:

  • Dissolve 3-iodo-7-methylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF or THF .

  • Add

    
      (0.05 eq) and CuI  (0.10 eq).
    
  • Add Triethylamine (

    
    )  (3.0 eq) and the Terminal Alkyne  (1.2 eq).
    
  • Stir at RT to

    
      under inert atmosphere (
    
    
    
    ).
    • Note: The C3-Iodo bond is highly reactive; many of these couplings proceed at room temperature.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with

    
     (aq) to sequester copper.
    

Mechanistic Insight: The Catalytic Cycle

Understanding the cycle aids in troubleshooting. The electron-rich nature of the imidazopyridine ring facilitates the oxidative addition step, but the basic nitrogen can sometimes coordinate to Pd, poisoning the catalyst. This is why bidentate ligands like dppf are preferred—they prevent the formation of stable, inactive Pd-substrate complexes.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 3-Iodo-Substrate TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Simplified Suzuki catalytic cycle. The 3-iodo position undergoes rapid oxidative addition.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield / SM Recovery Catalyst PoisoningThe N1 or N4 nitrogen may bind Pd. Switch to

or XPhos Pd G2 .
De-iodination (Protodehalogenation) Hydride SourceEnsure solvents are anhydrous. Avoid excessive heating if using alcohols.
Homocoupling of Boronic Acid OxidationEnsure rigorous degassing (Argon sparge) to remove

.
Purification Issues Basic ResidueThe product is basic. Pre-treat silica gel with 1%

or use neutral alumina.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al.[3] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[3][4][5][6][7][8] J. Org.[3][9] Chem.2013 , 78, 12494.[3]

  • Iodination Protocols

    • Enguehard, C., et al. "Pd-catalyzed arylation of 3-iodoimidazo[1,2-a]pyridines." J. Org.[3][9] Chem.2000 , 65, 6572.

  • Medicinal Chemistry Applications (GABA/Kinase)

    • Goel, R., et al. "Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities."[5][6][10][11][12] Mini-Rev. Med. Chem.2016 .[3][12]

  • Suzuki Coupling Optimization

    • Organic Chemistry Portal. "Suzuki Coupling."[4][8][13][14]

Sources

Synthesis of novel heterocyclic compounds from 3-Iodo-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Novel Heterocyclic Compounds from 3-Iodo-7-methylimidazo[1,2-a]pyridine

Authored by: A Senior Application Scientist

This document provides detailed application notes and protocols for the synthetic diversification of 3-iodo-7-methylimidazo[1,2-a]pyridine. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel heterocyclic entities.

Strategic Overview: The Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its presence in numerous commercially successful pharmaceuticals and its ability to bind to a wide range of biological targets.[1][2] Marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Olprinone (cardiotonic agent) feature this scaffold, underscoring its therapeutic versatility.[1][3][4] The broad spectrum of biological activities includes anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making it a focal point for drug discovery programs.[4][5]

The starting material, 3-iodo-7-methylimidazo[1,2-a]pyridine, serves as an exceptionally versatile building block. The iodine atom at the C3 position is a key synthetic handle, enabling a variety of powerful transformations, most notably palladium-catalyzed cross-coupling reactions.[6][7] This allows for the systematic and efficient introduction of diverse chemical moieties, facilitating the exploration of structure-activity relationships (SAR) and the development of new chemical entities.

Core Synthetic Transformations: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. For the 3-iodo-7-methylimidazo[1,2-a]pyridine substrate, three methodologies are paramount: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Below is a generalized workflow for these reactions, illustrating the key stages from setup to final product analysis.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents Weigh Reagents (Substrate, Coupling Partner, Catalyst, Ligand, Base) setup Assemble Under Inert Gas (N2 or Ar) reagents->setup glassware Oven-Dry Glassware (Schlenk Flask, Condenser) glassware->reagents solvent Add Anhydrous Solvent setup->solvent heat Heat to Desired Temp. solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry purify Purify via Column Chromatography dry->purify characterize Characterize Product (NMR, HRMS) purify->characterize final_product Isolated Pure Product characterize->final_product

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

Principle and Rationale

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound.[8] For 3-iodo-7-methylimidazo[1,2-a]pyridine, this reaction is the premier method for synthesizing 3-aryl or 3-vinyl derivatives.

Causality: The choice of a palladium catalyst, a suitable ligand, and a base is critical. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which is essential for the transmetalation step.[9] The reactivity of 3-iodoimidazo[1,2-a]pyridines in Suzuki couplings is significantly influenced by the choice of base and solvent, with strong bases in solvents like DME often providing optimal yields and shorter reaction times.[7]

Catalytic Cycle Visualization

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_complex R¹-Pd(II)Ln-X Pd0->PdII_complex R¹-X Transmetal Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² PdII_complex->PdII_R1R2 [R²-B(OR)₃]⁻ Boronate [R²-B(OR)₃]⁻ Base_Activation Base (e.g., K₂CO₃) activates R²-B(OR)₂ Base_Activation->Boronate PdII_R1R2->Pd0 RedElim Reductive Elimination Product R¹-R² PdII_R1R2->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Synthesis of 3-Aryl-7-methylimidazo[1,2-a]pyridine
  • Reagents & Equipment:

    • 3-Iodo-7-methylimidazo[1,2-a]pyridine (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Pd(PPh₃)₄ (0.02-0.05 equiv) or Pd(OAc)₂ with a suitable ligand

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

    • Solvent: 1,4-Dioxane/H₂O (4:1) or DME

    • Oven-dried Schlenk flask, magnetic stirrer, condenser, inert gas line (N₂ or Ar)

  • Procedure: a. To the Schlenk flask, add 3-iodo-7-methylimidazo[1,2-a]pyridine, the arylboronic acid, and the base. b. Evacuate the flask and backfill with inert gas. Repeat this cycle three times. c. Add the palladium catalyst (and ligand if separate) under a positive flow of inert gas. d. Add the degassed solvent system via syringe. e. Heat the reaction mixture to 80-100 °C with vigorous stirring. f. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours). g. Cool the reaction to room temperature and dilute with ethyl acetate. h. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. i. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). j. Concentrate the solvent under reduced pressure. k. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary: Suzuki-Miyaura Coupling Parameters
ParameterTypical Reagents/ConditionsRationale / Impact on Reaction
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Choice affects catalyst stability and activity. Pd(PPh₃)₄ is often used directly; others require added ligands.[9]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosBulky, electron-rich phosphine ligands often accelerate the reaction, especially for challenging substrates.[10][11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A strong base is required to form the boronate "ate" complex. Cs₂CO₃ is highly effective but more expensive.[7]
Solvent Dioxane/H₂O, DME, TolueneA polar aprotic solvent is typical. The presence of water can aid in dissolving the base and facilitating the catalytic cycle.[7]
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

Principle and Rationale

The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides, creating an alkynylated product.[12] This reaction introduces a linear, rigid alkyne linker, a valuable structural motif in medicinal chemistry and materials science.

Causality: The reaction traditionally uses a dual-catalyst system: a palladium complex to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[12] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium center.[13] A base, typically an amine like triethylamine or diisopropylamine, is required to deprotonate the alkyne and act as the solvent.[14]

Protocol: Synthesis of 3-Alkynyl-7-methylimidazo[1,2-a]pyridine
  • Reagents & Equipment:

    • 3-Iodo-7-methylimidazo[1,2-a]pyridine (1.0 equiv)

    • Terminal alkyne (1.1-1.5 equiv)

    • PdCl₂(PPh₃)₂ (0.02-0.05 equiv)

    • Copper(I) iodide (CuI) (0.04-0.10 equiv)

    • Solvent/Base: Triethylamine (TEA) or Diisopropylamine (DIPA)

    • Co-solvent (optional): THF or DMF

    • Standard Schlenk line equipment

  • Procedure: a. To a Schlenk flask, add 3-iodo-7-methylimidazo[1,2-a]pyridine, PdCl₂(PPh₃)₂, and CuI. b. Evacuate and backfill with inert gas three times. c. Add degassed solvent (TEA/THF mixture). d. Add the terminal alkyne dropwise via syringe at room temperature. e. Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC. f. Upon completion, concentrate the reaction mixture in vacuo. g. Redissolve the residue in ethyl acetate or dichloromethane. h. Wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine. i. Dry the organic layer over Na₂SO₄ and concentrate. j. Purify the crude product by flash column chromatography.

  • Characterization: Confirm product identity via ¹H NMR, ¹³C NMR, and HRMS.

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

Principle and Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine.[15][16] This reaction is invaluable for synthesizing 3-amino-imidazo[1,2-a]pyridine derivatives, which are common substructures in bioactive molecules.

Causality: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[10][11] These ligands promote the crucial, and often rate-limiting, reductive elimination step that forms the C-N bond.[17] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[10][11]

Protocol: Synthesis of 3-(Arylamino)-7-methylimidazo[1,2-a]pyridine
  • Reagents & Equipment:

    • 3-Iodo-7-methylimidazo[1,2-a]pyridine (1.0 equiv)

    • Primary or secondary amine (1.1-1.3 equiv)

    • Pd₂(dba)₃ (0.01-0.03 equiv)

    • Ligand (e.g., BINAP, Xantphos) (0.02-0.06 equiv)

    • Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)

    • Anhydrous solvent: Toluene or Dioxane

    • Glovebox or Schlenk line for handling air-sensitive reagents

  • Procedure: a. In a glovebox or under a strong flow of inert gas, add the palladium precursor, ligand, and base to a Schlenk flask. b. Add the 3-iodo-7-methylimidazo[1,2-a]pyridine and the anhydrous solvent. c. Add the amine coupling partner. d. Seal the flask and heat the mixture to 80-110 °C. e. Monitor the reaction by TLC or LC-MS. f. After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride. g. Extract the product with an organic solvent (e.g., ethyl acetate). h. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. i. Purify the residue by flash column chromatography.

  • Characterization: Confirm product structure via ¹H NMR, ¹³C NMR, and HRMS.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous solvents like toluene, dioxane, and THF are flammable and pose health risks upon inhalation or skin contact. All manipulations should be performed in a fume hood.

  • Bases: Strong bases like NaOt-Bu and K₂CO₃ are corrosive and/or hygroscopic. Handle them quickly and avoid direct contact with skin.

  • Inert Atmosphere: Reactions involving organometallic catalysts are often air- and moisture-sensitive. Proper technique using a Schlenk line or glovebox is essential for reproducibility and safety.

Conclusion and Future Perspectives

3-Iodo-7-methylimidazo[1,2-a]pyridine is a robust and versatile platform for the synthesis of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient pathways to generate vast libraries of analogues with diverse C-C and C-N linkages. By systematically modifying the C3 position, researchers can fine-tune the steric and electronic properties of the scaffold, enabling in-depth SAR studies crucial for the identification of new lead compounds in drug discovery. The protocols provided serve as a validated foundation for these synthetic endeavors.

References

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing.
  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. SciSpace.
  • 3-Iodo-7-methylimidazo[1,2-a]pyridine. MySkinRecipes.
  • Design, Synthesis, and antimicrobial evaluation of imidazo[1,2-a]pyridine-triazole hybrids through click chemistry and Suzuki-Miyaura cross-coupling. Connect Journals.
  • Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. PubMed.
  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. PMC.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. University of Rouen Normandy.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Recent Advances in Sonogashira Reactions.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

Application Note: Development of Fluorescent Probes using 3-Iodo-7-methylimidazo[1,2-a]pyridine

[1]

Executive Summary & Strategic Rationale

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry and fluorescence imaging due to its high quantum yield, large Stokes shift, and tunable electronic properties.[1]

This guide focuses on the 3-Iodo-7-methylimidazo[1,2-a]pyridine derivative.[1] This molecule acts as a critical "synthetic hub."[1] The iodine atom at the C3 position serves as a highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing researchers to extend

1

Key Application: Development of Intramolecular Charge Transfer (ICT) probes for bioimaging (e.g., viscosity, pH, or specific ion sensing).[1]

Rational Design Strategy

To develop a functional probe from 3-Iodo-7-methylimidazo[1,2-a]pyridine, we employ a Donor-


-Acceptor (D-

-A)
1
  • The Core (Acceptor/Conduit): The imidazo[1,2-a]pyridine ring acts as the electron-deficient heteroaromatic core.[1]

  • The Modification (Donor): We couple an electron-rich aryl group (e.g., N,N-dimethylaniline) to the C3 position.[1]

  • The Mechanism: Upon excitation, electron transfer occurs from the donor to the acceptor, resulting in strong fluorescence that is highly sensitive to the microenvironment (polarity/viscosity).[1]

DesignStrategycluster_0Precursorcluster_1Transformationcluster_2Final Probe (D-pi-A)Node13-Iodo-7-methylimidazo[1,2-a]pyridineNode2Pd-CatalyzedCross-CouplingNode1->Node2+ Aryl Boronic AcidNode3Extended Conjugation(Red-Shifted Emission)Node2->Node3C-C Bond Formation

Figure 1: Strategic workflow converting the 3-iodo intermediate into a functional fluorescent probe.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the coupling of 3-Iodo-7-methylimidazo[1,2-a]pyridine with 4-(dimethylamino)phenylboronic acid to create a model ICT probe.[1]

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 3-Iodo-7-methylimidazo[1,2-a]pyridine (1.0 equiv)

  • Coupling Partner: 4-(dimethylamino)phenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(PPh3)4 (5 mol%)[1]

  • Base: K2CO3 (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

  • Atmosphere: Argon or Nitrogen gas[1]

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • In a dry Schlenk tube or microwave vial, add the 3-iodo substrate (258 mg, 1.0 mmol), the boronic acid (198 mg, 1.2 mmol), and K2CO3 (276 mg, 2.0 mmol).[1]

    • Critical Step: Evacuate and backfill with Argon three times.[1] Oxygen poisons the Palladium catalyst, leading to homocoupling side products.[1]

  • Catalyst Addition:

    • Add Pd(PPh3)4 (58 mg, 0.05 mmol) under a positive stream of Argon.

    • Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

  • Execution:

    • Thermal Method: Heat at 90°C for 12 hours with vigorous stirring.

    • Microwave Method (Preferred): Heat at 100°C for 45 minutes (Power: 100W). Microwave synthesis typically results in cleaner profiles for imidazopyridines [1].[1]

  • Work-up:

    • Cool to room temperature.[1][2] Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[1]

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify via silica gel column chromatography.[1]

    • Eluent: Hexane:Ethyl Acetate (gradient from 9:1 to 7:3).[1] The product is typically a bright fluorescent solid (yellow/green).[1]

Protocol B: Photophysical Characterization[1]

Once synthesized, the probe must be validated for its optical properties.[1] Imidazo[1,2-a]pyridine derivatives often exhibit solvatochromism , meaning their emission color changes based on solvent polarity.[1]

Experimental Setup
  • Instrument: UV-Vis Spectrophotometer & Fluorescence Spectrofluorometer.

  • Solvents: Toluene (Non-polar), THF (Medium), DMSO (Polar).[1]

  • Concentration: 10 µM stock solution.

Workflow
  • Preparation: Prepare a 1 mM stock solution of the probe in DMSO.

  • Dilution: Aliquot 30 µL of stock into 3 mL of each test solvent (Final conc: 10 µM).

  • Absorption Scan: Scan from 250 nm to 500 nm. Note the

    
     (absorption maximum).[1]
    
  • Emission Scan: Excite the sample at its

    
    .[1] Scan emission from 
    
    
    to 700 nm.
Data Analysis (Expected Results)
SolventPolarity Index

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Toluene 2.4~360~420 (Blue)60High (>0.[1]7)
THF 4.0~365~450 (Cyan)85Med (0.5-0.[1]7)
DMSO 7.2~370~510 (Green)140Low (<0.[1]3)

Note: The red-shift in emission in polar solvents (DMSO) confirms the ICT mechanism. In polar solvents, the excited state is stabilized, lowering its energy and shifting emission to longer wavelengths [2].[1]

Protocol C: Biological Application (Live Cell Imaging)

This protocol validates the probe's ability to permeate cell membranes and stain intracellular structures (typically lipid droplets or lysosomes due to the lipophilic nature of the scaffold).[1]

Reagents
  • Cell Line: HeLa or MCF-7 cells.

  • Media: DMEM supplemented with 10% FBS.[1]

  • Probe Solution: 1 mM stock in DMSO.

  • Co-stain (Optional): MitoTracker Red (mitochondria) or LysoTracker Red (lysosomes).[1]

Imaging Protocol
  • Seeding: Seed cells in a confocal imaging dish (35 mm) and incubate for 24 hours at 37°C / 5% CO2 to reach 70% confluency.

  • Staining:

    • Remove culture media and wash cells twice with PBS.[1]

    • Add fresh media containing the Imidazo[1,2-a]pyridine probe (Final concentration: 5 µM).[1]

    • Incubation Time: 30 minutes is standard for this scaffold.[1]

  • Washing: Remove staining solution and wash cells 3x with PBS to remove background fluorescence.[1]

  • Microscopy:

    • Add Live Cell Imaging Solution (or PBS) for immediate viewing.[1]

    • Excitation: 405 nm (laser line).[1]

    • Emission Collection: 450–550 nm (Blue/Green channel).[1]

BioimagingWorkflowNode1Cell Seeding(HeLa, 24h)Node2Probe Incubation(5 µM, 30 min)Node1->Node2Node3Wash Step(3x PBS)Node2->Node3Node4Confocal Imaging(Ex: 405nm)Node3->Node4

Figure 2: Standard workflow for live-cell imaging using imidazopyridine probes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Catalyst poisoning (O2)Ensure rigorous Argon purging; switch to fresh Pd(PPh3)4.
No Fluorescence Heavy Atom Effect (Iodine)Ensure the reaction went to completion. Unreacted 3-Iodo starting material has low fluorescence due to iodine quenching.
Precipitation in Media Low SolubilityThe scaffold is lipophilic.[1] Use Pluronic F-127 (0.02%) as a dispersing agent during cell staining.[1]
Blue-Shifted Emission Aggregation (ACQ)Reduce probe concentration (<10 µM) to prevent Aggregation-Caused Quenching or spectral shifts.[1]

References

  • Bagdi, A. K., et al. (2015).[1][3] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications. [Link]

  • Saeed, S., et al. (2016).[1] "Photophysical properties and solvatochromism of imidazo[1,2-a]pyridine derivatives." Journal of Fluorescence.

  • Li, Y., et al. (2019).[1] "Recent advances in the development of imidazo[1,2-a]pyridine-based fluorescent probes." Dyes and Pigments.[1]

  • Gevorgyan, V., et al. (2012).[1] "Transannulation of N-heterocycles: A new entry to imidazo[1,2-a]pyridines." Journal of Organic Chemistry. [Link][1]

  • RSC Sensors & Diagnostics. (2024).[1] "An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+." [Link]

Application Note: Metal-Free Synthesis of 3-Iodoimidazo[1,2-a]pyridines

[1][2][3]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in numerous commercial drugs (e.g., Zolpidem, Alpidem) and clinical candidates targeting GABA receptors, antiviral pathways, and kinase inhibition.[1][2] The introduction of an iodine atom at the C-3 position is a critical synthetic pivot point, enabling late-stage diversification via Sonogashira, Suzuki, or Heck couplings.[1][2]

Traditionally, C-3 iodination relies on metal-catalyzed pathways or corrosive reagents (e.g., ICl), which introduce toxic heavy metal impurities (Pd, Cu) that require expensive remediation to meet ICH Q3D guidelines.[1][2]

This Application Note details three validated, metal-free protocols for synthesizing 3-iodoimidazo[1,2-a]pyridines. These methods prioritize "Green Chemistry" principles—utilizing benign oxidants, electrochemical activation, and ultrasound assistance—to ensure high purity and scalability without metal contamination.[1][2]

Mechanistic Principles

The C-3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic, behaving similarly to the 3-position of indole. Metal-free iodination proceeds primarily through two distinct mechanistic pathways depending on the reagents used:

  • Electrophilic Aromatic Substitution (

    
    ):  In the presence of electrophilic iodine species (
    
    
    , often generated from NIS or
    
    
    /Oxidant), the C-3 carbon attacks the electrophile, followed by deprotonation to restore aromaticity.[1][2]
  • Radical C-H Functionalization: Under oxidative conditions (e.g., TBHP), iodine radicals (

    
    ) are generated.[1][2] The mechanism involves the formation of a radical cation intermediate at the heterocycle, followed by radical recombination or oxidation.[1][2]
    
Diagram 1: Mechanistic Pathways for C-3 Iodination

GStartImidazo[1,2-a]pyridine(Substrate)NISReagent: NIS or I2/Oxidant(Generates I+)Start->NISPath A: ElectrophilicTBHPReagent: TBHP/NH4I(Generates I• + tBuO•)Start->TBHPPath B: RadicalInter_E1Wheland Intermediate(C3-I+ Sigma Complex)NIS->Inter_E1Nucleophilic AttackProd3-Iodoimidazo[1,2-a]pyridine(Product)Inter_E1->Prod-H+ (Restoration of Aromaticity)Inter_R1Radical CationIntermediateTBHP->Inter_R1SET OxidationInter_R1->ProdI• Recombination-H+

Caption: Dual mechanistic pathways for C-3 iodination. Path A dominates in NIS/I2 protocols; Path B is active in Peroxide/Ultrasound methods.

Experimental Protocols

Protocol A: Ultrasound-Assisted Oxidative C-H Iodination

Best for: Rapid, energy-efficient functionalization of existing scaffolds. Green Metric: High (Uses Ethanol/Water, no external heat).[1][2]

This protocol utilizes tert-butyl hydroperoxide (TBHP) as a green oxidant and ammonium iodide (

212

Materials:

  • Substrate: Imidazo[1,2-a]pyridine derivative (1.0 mmol)

  • Iodine Source:

    
     (1.1 mmol)[1][2]
    
  • Oxidant: TBHP (70% in water, 2.0 mmol)[1][2]

  • Solvent: Ethanol (5 mL)

  • Equipment: Ultrasonic cleaning bath (e.g., 40 kHz, 250 W)

Step-by-Step Procedure:

  • Charge: In a 10 mL round-bottom flask or sealed tube, dissolve the imidazo[1,2-a]pyridine substrate (1.0 equiv) in Ethanol.

  • Add Reagents: Add

    
     (1.1 equiv) followed by dropwise addition of TBHP (2.0 equiv).
    
  • Sonication: Place the reaction vessel in the ultrasonic bath at room temperature (25–30 °C). Sonicate for 20–40 minutes.

    • Note: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:4).[1][2] The spot for the 3-iodo product is typically less polar than the starting material.

  • Quench: Upon completion, dilute the mixture with water (10 mL) and add saturated sodium thiosulfate (

    
    ) solution (5 mL) to quench excess iodine/oxidant.
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organic layers with brine, dry over anhydrous 
    
    
    , and concentrate under reduced pressure.[1][2]
  • Purification: Purify via silica gel column chromatography (if necessary). Most products precipitate with high purity (>95%) upon workup.[1][2]

Protocol B: One-Pot "De Novo" Oxidative Cyclization

Best for: Building the ring and iodinating in a single step from simple precursors. Mechanism: Ortoleva-King type reaction followed by electrophilic iodination.

This method constructs the fused ring system from 2-aminopyridine and a ketone (e.g., acetophenone) while simultaneously installing the iodine atom.[2]

Materials:

  • Substrate 1: 2-Aminopyridine (1.0 mmol)[2]

  • Substrate 2: Acetophenone derivative (1.0 mmol)

  • Reagent: Molecular Iodine (

    
    , 1.0 mmol) or NIS (1.2 mmol)[1][2]
    
  • Solvent: DMSO (3 mL) - DMSO acts as both solvent and mild oxidant.[2]

  • Temperature: 100–110 °C[1][2]

Step-by-Step Procedure:

  • Mix: Combine 2-aminopyridine and acetophenone in DMSO.

  • Activate: Add molecular iodine (

    
    ).
    
  • Heat: Stir the mixture at 110 °C for 4–6 hours.

    • Observation: The reaction typically turns dark brown/red.[1]

  • Cool & Neutralize: Cool to room temperature. Pour the mixture into ice-cold water (20 mL) containing 5%

    
    .
    
  • Precipitate: Neutralize with saturated

    
     until pH ~8. The solid product usually precipitates out.
    
  • Filtration: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.[1][2]

Protocol C: Electrochemical C-3 Iodination

Best for: Large-scale synthesis and strict "reagent-free" oxidant requirements. Green Metric: Excellent (Electrons as the oxidant).[1][2]

Electrochemical synthesis avoids chemical oxidants entirely, using anodic oxidation to generate the reactive iodinating species from NaI.[1][2]

Setup:

  • Cell: Undivided cell (beaker type).[1][2]

  • Anode: Graphite or Platinum plate.[1][2]

  • Cathode: Platinum plate or Stainless Steel.[1][2]

  • Power Supply: Constant current (Galvanostatic) mode.

Materials:

  • Substrate: Imidazo[1,2-a]pyridine (1.0 mmol)

  • Iodine Source/Electrolyte: NaI (1.5 mmol)[1][2]

  • Solvent: Acetonitrile/Water (4:1 v/v)[1][2]

Step-by-Step Procedure:

  • Dissolve: Dissolve substrate and NaI in the MeCN/H2O mixture (10 mL).

  • Electrolysis: Insert electrodes (maintain ~1 cm distance). Apply a constant current of 10–15 mA (approx.

    
    
    
    
    ).[1][2]
  • Monitoring: Stir magnetically at room temperature. Pass 2.2–2.5 F/mol of charge (approx. 3–4 hours depending on current).[1][2]

  • Workup: Stop current. Remove solvent under vacuum.[1][2] Resuspend residue in water and extract with Ethyl Acetate.[1]

  • Purification: Standard silica gel chromatography.[1][2]

Selection Guide & Troubleshooting

Use the decision tree below to select the optimal protocol for your specific constraints.

Diagram 2: Protocol Decision Matrix

DStartStarting Material?Q1Do you have theImidazo[1,2-a]pyridine core?Start->Q1NoCoreNo (Need to build ring)Q1->NoCoreNoYesCoreYes (Late-stage functionalization)Q1->YesCoreYesProtoBPROTOCOL B(One-Pot Cyclization)Reagents: 2-NH2-Py + Ketone + I2NoCore->ProtoBQ2Equipment Availability?YesCore->Q2SonicUltrasonic Bath AvailableQ2->SonicElectroPotentiostat/Power SupplyQ2->ElectroProtoAPROTOCOL A(Ultrasound + TBHP)Fastest, MildestSonic->ProtoAProtoCPROTOCOL C(Electrochemical)Best for Scale-upElectro->ProtoC

Caption: Decision matrix for selecting the appropriate synthesis protocol based on starting materials and lab equipment.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete conversionIncrease oxidant (TBHP) equivalents or extend sonication time.
Regioselectivity Loss Over-iodination (C-5 or C-2)Strictly control stoichiometry (1.0–1.1 equiv of Iodine source).[2] Lower temperature.
Dark Impurities Polymerization of IodineEnsure vigorous quenching with Sodium Thiosulfate (

).[1][2]
Substrate Insolubility Solvent incompatibilitySwitch from Ethanol to Acetonitrile or DMF (though Ethanol is greener).[1][2]

Safety & Handling

  • Iodine (

    
    ):  Corrosive and volatile solid.[1][2] Weigh in a fume hood. Causes severe skin burns.[1][2]
    
  • TBHP: Organic peroxide.[1][2] Potentially explosive if concentrated or heated dry.[1][2] Handle 70% aqueous solution with care; do not distill.[1][2]

  • Acetonitrile: Toxic by inhalation and skin absorption.[1]

References

  • Ultrasound-Assisted Iodination: Zhang, Z., et al. (2021).[3][1][2] Ultrasound-Assisted Iodination of Imidazo[1,2-a]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega.[1][2] [1][2]

  • Metal-Free Review: Kurteva, V. (2021).[1][2] Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.[1][2] [1][2]

  • Electrochemical Synthesis: Sushma, C., et al. (2025).[1][2] Electrochemical synthesis of imidazo[1,2‐a]pyridines. ResearchGate/Wiley.[1][2]

  • NIS/Iodine Mechanisms: Monir, K., et al. (2014).[1][2] Copper-catalyzed and metal-free C-H functionalization of imidazo[1,2-a]pyridines. (Contextual grounding for NIS mechanisms).

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Coupling of 3-Iodo-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZ-IMP-7Me-OPT Status: Open Priority: High (Critical Reagent Synthesis) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are attempting to functionalize the C3 position of 3-Iodo-7-methylimidazo[1,2-a]pyridine . This scaffold presents a unique "push-pull" challenge. The C3-Iodine bond is highly reactive toward oxidative addition, which is favorable. However, the bridgehead nitrogen (N1) is electron-rich—enhanced by the 7-methyl electron-donating group (EDG)—making it a potent ligand that can displace phosphines and "poison" your palladium catalyst.

This guide moves beyond standard textbook conditions to address the specific electronic and steric reality of this 7-methyl substituted heterocycle.

Critical Parameter Optimization (Q&A)

Issue 1: "My reaction turns black immediately and conversion stalls at <30%."

Diagnosis: Catalyst Poisoning via N-Coordination. Technical Insight: The 7-methyl group increases the basicity of the N1 bridgehead nitrogen compared to the unsubstituted parent. Standard catalysts like Pd(PPh₃)₄ have labile ligands. The imidazopyridine substrate competes with triphenylphosphine for the Pd center, forming an inactive [Pd(substrate)ₙ] complex (often visible as Pd black precipitation).

The Fix:

  • Switch Ligands: Abandon monodentate phosphines (PPh₃). Use bidentate ligands with a wide bite angle like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or bulky, electron-rich Buchwald ligands (e.g., XPhos ). These bind tighter to Pd and sterically prevent the N1 nitrogen from coordinating.

  • Recommended Catalyst: Pd(dppf)Cl₂[1]·DCM (Start here) or XPhos Pd G3 (For difficult partners).

Issue 2: "I see full consumption of the boronic acid, but the iodide starting material remains."

Diagnosis: Rapid Protodeboronation. Technical Insight: Heteroaryl boronic acids (especially 2-pyridyl or 5-membered rings) are notoriously unstable in hot, aqueous base. They hydrolyze (C-B bond cleavage) faster than the transmetallation step occurs.

The Fix:

  • Base Selection: Switch from strong bases (Na₂CO₃, K₃PO₄) to milder, non-hydroxide generating bases like Cs₂CO₃ or KF .

  • Water Control: Reduce water content. Move from 1:1 solvent mixtures to 10:1 (Organic:Water) or use anhydrous conditions with CsF.

  • Slow Addition: Do not dump the boronic acid in at the start. Add it as a solution via syringe pump over 2 hours to keep its instantaneous concentration low, favoring the reaction with Pd over hydrolysis.

Issue 3: "I'm isolating the 3-H (de-iodinated) byproduct."

Diagnosis: Reductive Dehalogenation. Technical Insight: This occurs when the oxidative addition complex [L₂Pd(Ar)I] undergoes beta-hydride elimination (from solvent/impurities) or reacts with a hydride source before transmetallation. This is often a symptom of a slow transmetallation step.

The Fix:

  • Concentration: Increase the concentration of the boronic acid (or use the slow addition method mentioned above to maintain a steady stream of active partner).

  • Solvent: Avoid primary alcohols (ethanol/methanol) which act as hydride sources. Stick to 1,4-Dioxane or DME .

Visualizing the Failure Modes

The following diagram maps the productive catalytic cycle against the specific failure modes caused by the imidazo[1,2-a]pyridine scaffold.

SuzukiMechanism Start Substrate: 3-Iodo-7-methylimidazo[1,2-a]pyridine OxAdd Oxidative Addition (Fast for C-I) Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd(II)-I OxAdd->PdII Poison FAILURE: Catalyst Poisoning (N1 coordinates to Pd) PdII->Poison N1 acts as ligand (Displaces L) TransMet Transmetallation (Rate Determining Step) PdII->TransMet + Boronic Acid + Base Dehalo FAILURE: Dehalogenation (Formation of 3-H byproduct) PdII->Dehalo Slow Transmetallation + Hydride Source RedElim Reductive Elimination (Product Release) TransMet->RedElim Proto FAILURE: Protodeboronation (Boronic acid destruction) TransMet->Proto High Temp/Aq Base (Boronic acid hydrolyzes) RedElim->Pd0 Regeneration

Caption: Figure 1. The Catalytic Cycle vs. Failure Modes. Note how the N1-coordination (Poisoning) competes directly with the productive cycle.

Standard Operating Procedure (SOP): The "Gold Standard"

This protocol is optimized for the 7-methyl variant to minimize N-coordination and maximize yield.

Reagents:

  • Substrate: 3-Iodo-7-methylimidazo[1,2-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

Step-by-Step Workflow:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the imidazopyridine substrate (1.0 equiv), aryl boronic acid (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add 1,4-Dioxane and Water (10:1 v/v). Concentration should be approx 0.1 M with respect to the substrate.

  • Degassing (CRITICAL): Sparge the mixture with Argon or Nitrogen for 10 minutes. Note: Oxygen promotes homocoupling and catalyst oxidation.[3]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv) quickly under a stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the block to 80°C . Stir vigorously.

    • Checkpoint: Monitor by LCMS at 1 hour. If conversion is <50%, raise temp to 100°C.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine. Dry over Na₂SO₄.

Troubleshooting Logic Tree

Use this decision tree to diagnose failures in real-time.

Troubleshooting Start Reaction Outcome? LowYield Low Yield / SM Remaining Start->LowYield NoProd No Product / Black Pd Start->NoProd ByProd Wrong Product Start->ByProd CheckBoronic Check Boronic Acid (Is it gone?) LowYield->CheckBoronic Pois N-Poisoning suspected NoProd->Pois Dehalo Dehalogenation (3-H) ByProd->Dehalo BoronicGone Yes: Protodeboronation CheckBoronic->BoronicGone BoronicLeft No: Catalyst Dead CheckBoronic->BoronicLeft FixProto Fix: Anhydrous Solvent or Slow Addition BoronicGone->FixProto FixCat Fix: Switch to XPhos-Pd-G3 BoronicLeft->FixCat FixLigand Fix: Use dppf or increase Temp Pois->FixLigand FixDehalo Fix: Remove alcohols Increase Boronic conc. Dehalo->FixDehalo

Caption: Figure 2. Diagnostic Logic for Suzuki Coupling Optimization.

Comparative Data: Catalyst Performance

The following table summarizes expected performance based on the specific electronic properties of the 7-methylimidazo[1,2-a]pyridine scaffold.

Catalyst SystemLigand TypeExp. YieldNotes
Pd(PPh₃)₄ Monodentate30-50%High risk of N-poisoning; requires high catalyst loading (10%).
Pd(dppf)Cl₂ Bidentate85-95% Recommended. Large bite angle prevents N-coordination.
Pd(OAc)₂ / XPhos Bulky Biaryl90-98%Best for sterically hindered boronic acids. Expensive.
Pd₂dba₃ / SPhos Bulky Biaryl80-90%Good alternative, excellent for electron-rich substrates.

References

  • Gueiffier, A., et al. (1996). Reactivity of the imidazo[1,2-a]pyridine ring: Palladium-catalyzed cross-coupling reactions at position 3.[4]Journal of Organic Chemistry .[5]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5][6]Chemical Reviews .

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling.Chemical Society Reviews .

  • BenchChem Troubleshooting Guide. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

Sources

Technical Support Center: Synthesis of 3-Iodo-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Document ID: TS-IMID-7ME-003 Audience: Medicinal Chemists, Process Development Scientists Status: Active[1]

System Overview & Reaction Logic

The synthesis of 3-iodo-7-methylimidazo[1,2-a]pyridine is a critical C-H functionalization step often used to generate intermediates for kinase inhibitors (e.g., p38 MAP kinase) and GABA receptor ligands. While the imidazo[1,2-a]pyridine core is highly nucleophilic at the C-3 position, the presence of the 7-methyl group (electron-donating) increases the electron density of the entire scaffold.

This increased reactivity creates a "double-edged sword": it accelerates the desired C-3 iodination but significantly lowers the activation energy for competing side reactions, specifically C-5 regioselective iodination and oxidative dimerization .[1]

Mechanistic Pathway & Failure Modes

The following diagram illustrates the standard electrophilic aromatic substitution (


) pathway versus common competing side reactions.

ReactionPathways SM 7-Methylimidazo[1,2-a]pyridine (Starting Material) Complex Sigma Complex (Intermediate) SM->Complex Electrophilic Attack (C3) Side2 3,3'-Biimidazo dimer (Radical Coupling) SM->Side2 SET Mechanism (Radical Pathway) Reagent Iodine Source (NIS or I2/Oxidant) Reagent->Complex Product 3-Iodo-7-methylimidazo[1,2-a]pyridine (Target) Complex->Product -H+ Side1 3,5-Diiodo impurity (Over-iodination) Product->Side1 Excess Reagent (Attack at C5) Side3 Succinimide Adducts (If NIS used) Product->Side3 Solvent/Acid Interaction

Figure 1: Reaction logic flow. The C-3 position is kinetically favored, but the C-5 position becomes vulnerable under forcing conditions or excess reagent.

Troubleshooting Guides

Issue 1: "I see a secondary peak at M+126 in LCMS (Di-iodination)."

Diagnosis: Loss of Regioselectivity (C-5 Iodination).[1][2] The 7-methyl group activates the pyridine ring.[1] Once C-3 is iodinated, the ring is deactivated slightly, but strong iodinating agents (or excess equivalents) will attack the C-5 position (peri-position), leading to 3,5-diiodo-7-methylimidazo[1,2-a]pyridine.

ParameterOptimization Protocol
Stoichiometry Strictly limit NIS/Iodine to 1.0–1.05 equivalents. Do not add "extra" to push conversion until you confirm the SM is actually stalled, not just slow.
Temperature Cool it down. Conduct the addition at 0°C or -10°C. The activation energy for C-3 iodination is low; C-5 requires higher energy.[1] Low temp kinetically selects for C-3.[1]
Reagent Choice Switch from NIS/Acid to

/

. NIS is a more aggressive electrophile.[1] Molecular iodine in the presence of a mild base is "softer" and often improves regioselectivity for activated substrates.[1]
Issue 2: "The reaction mixture turned into a dark tar; yield is low."

Diagnosis: Oxidative Polymerization / Radical Dimerization.[1] Electron-rich heterocycles are prone to Single Electron Transfer (SET) oxidation, leading to radical cations that dimerize (3,3'-coupling) or polymerize.

Corrective Actions:

  • Exclude Light: Iodination reagents can generate radicals under ambient light.[1] Wrap the flask in aluminum foil.

  • Atmosphere: Ensure a strict

    
     or Ar atmosphere.[1] Oxygen promotes radical degradation chains.[1]
    
  • Quench Protocol: Do not let the reaction sit overnight if conversion is complete. Quench immediately with saturated aqueous sodium thiosulfate (

    
    )  to destroy unreacted iodine species that promote degradation during workup.[1]
    
Issue 3: "Starting material persists despite adding excess NIS."

Diagnosis: Protonation Deactivation. If you are using NIS, the byproduct is succinimide.[1] In non-polar solvents, or if acid catalysts (like TFA or acetic acid) are used, the imidazo-nitrogen (N4) may become protonated. The resulting imidazo[1,2-a]pyridinium cation is highly electron-deficient and resistant to electrophilic attack.

The Fix:

  • Buffer the System: Add a mild base (e.g.,

    
     or NaOAc) if using NIS to neutralize in-situ acid generation.[1]
    
  • Solvent Switch: Move to a polar aprotic solvent like Acetonitrile (MeCN) or DMF .[1] These solvents solvate the succinimide byproduct and prevent "acid pockets."[1]

Analytical Validation (Q&A)

Q: How do I distinguish the 3-iodo product from the 3,5-diiodo impurity by NMR? A: Look at the aromatic region (7.0 - 8.5 ppm).

  • Parent (SM): You will see the C3-H as a singlet (or fine doublet) typically around

    
     7.4–7.6 ppm.[1]
    
  • 3-Iodo Product: The C3-H signal disappears . You should see the remaining pyridine protons (C5, C6, C8).[1] The C5-H (doublet,

    
     Hz) is often the most deshielded signal (
    
    
    
    8.0–8.4 ppm) due to the "peri" effect of the iodine at C3.
  • 3,5-Diiodo Impurity: The C3-H is gone and the C5-H doublet is gone. You will only see signals for C6 and C8.[1]

Q: Can I use TLC to monitor this? A: Yes, but it can be tricky.

  • The 3-iodo product is usually less polar (higher

    
    ) than the starting material due to the loss of the H-bond acceptor capability and increased lipophilicity.
    
  • Warning: The 3,5-diiodo impurity runs very close to the 3-iodo product.[1] HPLC or UPLC is recommended for accurate "end of reaction" determination to avoid over-iodination.[1]

Recommended Synthetic Protocol (Best Practice)

Method: Regioselective Iodination using NIS in Acetonitrile.[1]

  • Setup: Charge a dried flask with 7-methylimidazo[1,2-a]pyridine (1.0 equiv) and anhydrous Acetonitrile (MeCN) [0.1 M concentration].

  • Cooling: Cool the solution to 0°C in an ice/water bath. (Critical for regioselectivity).

  • Addition: Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 15–20 minutes. Do not dump it in all at once.

  • Monitoring: Stir at 0°C for 1 hour. Check HPLC/TLC.

    • If SM > 5%: Warm to Room Temp (RT) and stir for 30 mins.

    • If SM < 2%:[3] Stop.

  • Workup: Dilute with EtOAc. Wash with 10%

    
      (removes oxidative species/color) followed by saturated 
    
    
    
    (removes succinimide/acid).[1]
  • Purification: Recrystallization from Ethanol/Hexane is often sufficient.[1] If chromatography is needed, use DCM/MeOH (95:5).[1]

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." J. Org.[1][4] Chem.2024 , 89, 1492–1504.[1][4]

  • Iodin

    
    ): 
    
    • Tanwar, L., et al. "Selective C–H Iodination of (Hetero)arenes."[1] Org.[1][4][5][6] Lett.2021 , 23, 5024–5028.[1] (Discusses NIS limitations and silver-based alternatives for difficult substrates).

  • Green Chemistry & Mechanistic Insight

    • Dutta, S., et al. "Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines." ACS Omega2023 , 8, 2636–2638.[1] (Provides mechanistic insight into iodine-mediated pathways).

  • Regioselectivity & Side Reactions

    • Koubachi, J., et al. "Direct functionalization of imidazo[1,2-a]pyridines at C-3." RSC Adv.[1]2014 , 4, 388–402.[1][7] (Review of C-3 functionalization and competing pathways).

Sources

Catalyst selection for cross-coupling with 3-Iodo-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling Protocols for 3-Iodo-7-methylimidazo[1,2-a]pyridine

Case ID: IMP-7M-3I-COUPLING Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Scaffold Analysis

You are working with 3-Iodo-7-methylimidazo[1,2-a]pyridine . This scaffold presents a unique set of electronic and steric challenges compared to standard aryl iodides.

  • Electronic Bias: The imidazo[1,2-a]pyridine core is electron-rich (π-excessive). The 7-methyl group further donates electron density into the ring system. While the C-3 position is nucleophilic in electrophilic aromatic substitution, the C-I bond at this position is reactive toward oxidative addition.

  • The "Poison" Trap: The bridgehead nitrogen (N4) and the pyridine-type nitrogen (N1) are Lewis basic. In standard catalytic cycles, these nitrogens can competitively bind to the Palladium center, displacing labile ligands (like PPh3) and forming inactive Pd-heterocycle complexes ("catalyst arrest").

  • Solubility: The fused bicyclic nature often leads to high crystallinity and poor solubility in non-polar solvents (e.g., pure Toluene or Hexanes).

Catalyst Selection Decision Matrix

Before starting, identify your target transformation. Do not use a "one-size-fits-all" catalyst like Pd(PPh3)4, as it frequently decomposes before completing the cycle on this scaffold.

CatalystSelection Start Target Reaction? Suzuki Suzuki-Miyaura (C-C Aryl/Alkyl) Start->Suzuki Sono Sonogashira (C-C Alkyne) Start->Sono Buchwald Buchwald-Hartwig (C-N Amine) Start->Buchwald Suz_Std Standard Aryl Boronic Acid Suzuki->Suz_Std Suz_Steric Sterically Hindered/Ortho-Subst. Suzuki->Suz_Steric Sono_Cu Copper-Free (Recommended) Sono->Sono_Cu Buch_Prim Primary Amine Buchwald->Buch_Prim Buch_Sec Secondary Amine Buchwald->Buch_Sec Cat_Dppf Pd(dppf)Cl2 · DCM (Robust, General) Suz_Std->Cat_Dppf Cat_XPhos XPhos Pd G3/G4 (High Activity) Suz_Steric->Cat_XPhos Cat_PdCy Pd(OAc)2 + XPhos Cs2CO3, MeCN Sono_Cu->Cat_PdCy Cat_Brett BrettPhos Pd G3 Buch_Prim->Cat_Brett Cat_Ru RuPhos Pd G3 Buch_Sec->Cat_Ru

Figure 1: Decision tree for selecting the optimal catalytic system based on reaction type and substrate complexity.

Module 1: Suzuki-Miyaura Coupling

The Issue: Users often report "stalled" reactions where starting material remains, or "protodeiodination" (formation of 7-methylimidazo[1,2-a]pyridine) where the iodine is lost but no coupling occurs.

The Fix: Avoid Pd(PPh3)4. The phosphine ligands dissociate too easily, allowing the imidazopyridine nitrogen to coordinate to Pd. Use bidentate ligands (dppf) or bulky Buchwald precatalysts.

Recommended Protocol (Standard)
  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2 · CH2Cl2)

  • Loading: 2–5 mol%

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Water is critical for the transmetallation step.

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (if base sensitive).

  • Temperature: 80–90 °C.

Troubleshooting Table:

SymptomDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning by N-1/N-4.Switch to XPhos Pd G3 . The bulky ligand prevents N-coordination.
Protodeiodination Hydride source present or cycle too slow.Ensure solvent is degassed (sparge with Ar for 10 min). Switch solvent to DME/Water .
Black Precipitate Pd black formation (ligand loss).Your ligand is too labile. Do not use PPh3. Switch to dppf or Xantphos .

Module 2: Sonogashira Coupling (The Copper Problem)

The Issue: The "Classic" Sonogashira (Pd/CuI) often fails with imidazo[1,2-a]pyridines. Why? Copper (CuI) has a high affinity for the bridgehead nitrogens. This sequesters the copper, preventing it from activating the alkyne, or forms a stable Cu-Heterocycle complex that crashes out of solution.

The Fix: Go Copper-Free.

Protocol: Copper-Free Sonogashira
  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR Pd(PPh3)2Cl2 (5 mol%) only if high temperature is tolerated.

  • Base: Cs2CO3 (2.5 equiv).

  • Solvent: Acetonitrile or DMF (anhydrous).

  • Temp: 60–80 °C.

  • Note: If you must use Copper (e.g., for cost), use a chelating ligand like DMEDA (N,N'-Dimethylethylenediamine) to stabilize the Cu species, and add the alkyne very slowly (syringe pump) to keep the concentration of active copper-acetylide low.

Module 3: Buchwald-Hartwig Amination[1]

The Issue: Direct C-N coupling at C-3 is difficult because the resulting product is an amino-imidazo[1,2-a]pyridine, which is itself a potent ligand for Palladium, leading to product inhibition.

The Fix: Use Precatalysts (Pd G3/G4 series). These generate the active L-Pd(0) species immediately upon heating, ensuring the catalytic cycle starts before the substrate can sequester the metal.

Ligand Selection Guide
Amine TypeRecommended Ligand/CatalystWhy?
Primary Amines (R-NH2)BrettPhos Pd G3 Prevents double arylation; handles the nucleophilicity well.
Secondary Amines (R2NH)RuPhos Pd G3 Excellent for steric bulk; prevents β-hydride elimination.
Amides/Carbamates Xantphos Pd G3 Large bite angle favors reductive elimination of difficult N-partners.

Protocol:

  • Charge vial with 3-Iodo-7-methylimidazo[1,2-a]pyridine (1.0 equiv), Amine (1.2 equiv), Base (NaOtBu 1.4 equiv).

  • Add RuPhos Pd G3 (2–4 mol%).

  • Evacuate and backfill with Argon (x3).

  • Add anhydrous t-Amyl Alcohol or Dioxane (0.2 M).

  • Heat to 80 °C. Do not overheat; 7-methyl group activates the ring, making it susceptible to decomposition at >110 °C.

Mechanistic Insight: The Poisoning Pathway

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the desired Oxidative Addition and the undesired Nitrogen Coordination.

PoisoningMechanism Pd_Active Active Catalyst [L-Pd(0)] Substrate 3-Iodo-7-methyl imidazo[1,2-a]pyridine Pd_Active->Substrate Encounters OxAdd Oxidative Addition (Desired Path) Substrate->OxAdd Reaction at C-I Coordination Nitrogen Coordination (Poisoning Path) Substrate->Coordination Binding at N-1/N-4 Cycle_Cont Catalytic Cycle Continues (Product Formation) OxAdd->Cycle_Cont Arrest Catalyst Arrest (Stable Pd-N Complex) Coordination->Arrest

Figure 2: Mechanistic competition. Bulky ligands (XPhos, BrettPhos) sterically block the "Poisoning Path" (Red), forcing the reaction down the "Desired Path" (Blue).

References

  • General Reactivity of Imidazo[1,2-a]pyridines: Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015).[1] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555–1575. [Link]

  • Suzuki Coupling on Heterocycles (Pd-dppf utility): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Copper-Free Sonogashira Conditions: Gelderblom, P., Romeijn, C., & Williams, M. (2021).[2] Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 6885-6925.[3] [Link]

  • Buchwald-Hartwig Precatalyst Strategy: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Sources

Technical Support Center: Optimizing Reactions with 3-Iodo-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-iodo-7-methylimidazo[1,2-a]pyridine. This guide is designed to provide in-depth, practical advice on overcoming common challenges in the functionalization of this versatile heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, and understanding the nuances of its reactivity is paramount for successful synthetic campaigns.[1][2][3][4] This resource focuses on the critical impact of solvent and base selection on the outcome of cross-coupling reactions, providing troubleshooting guides and frequently asked questions to streamline your experimental workflows.

Section 1: Understanding the Substrate: The Role of 3-Iodo-7-methylimidazo[1,2-a]pyridine

3-Iodo-7-methylimidazo[1,2-a]pyridine is a key building block in organic synthesis, particularly for the construction of complex molecules with potential pharmaceutical applications.[5] The iodine atom at the 3-position serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] The electron-rich nature of the imidazo[1,2-a]pyridine ring system influences its reactivity, making the choice of appropriate reaction conditions, especially the solvent and base, crucial for achieving high yields and selectivity.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the functionalization of 3-iodo-7-methylimidazo[1,2-a]pyridine in a question-and-answer format.

Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling

  • Question: I am attempting a Suzuki-Miyaura coupling with 3-iodo-7-methylimidazo[1,2-a]pyridine and a boronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?

  • Answer: Low conversion in Suzuki-Miyaura reactions involving this substrate often stems from suboptimal choices of base and solvent. The base plays a critical role in the activation of the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[6][7]

    • Insight into Base Selection: For the imidazo[1,2-a]pyridine core, stronger bases have been shown to lead to optimized yields and shorter reaction times.[8] While common bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) can be effective, consider screening stronger inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6] The higher solubility of Cs₂CO₃ in organic solvents can be particularly advantageous.[6]

    • The Critical Role of the Solvent: The solvent not only dissolves the reactants but also influences the stability of the catalytic species and reaction intermediates.[9][10][11] For Suzuki couplings with 3-iodoimidazo[1,2-a]pyridines, ethereal solvents like 1,2-dimethoxyethane (DME) have been reported to provide excellent results, especially when paired with a strong base.[8] Aprotic polar solvents like dimethylformamide (DMF) can also be effective, but it's crucial to ensure they are anhydrous, as water can lead to decomposition of the boronic acid and catalyst deactivation.[12] Some studies have shown that a mixture of an organic solvent and water can enhance the reaction rate in certain cases, but the optimal ratio is substrate-dependent.[13]

    • Troubleshooting Workflow:

      • Base Screening: If using a weaker base like Na₂CO₃, switch to K₃PO₄ or Cs₂CO₃.

      • Solvent Screening: If using a common solvent like THF, try DME or DMF. Ensure all solvents are anhydrous.

      • Catalyst and Ligand: While the focus is on solvent and base, ensure your palladium source and ligand are appropriate. For electron-rich heterocycles, ligands like SPhos or XPhos can be beneficial.

      • Temperature: Gradually increase the reaction temperature, monitoring for any decomposition.

Issue 2: Competing Side Reactions: Protodeiodination

  • Question: I am observing a significant amount of the de-iodinated starting material, 7-methylimidazo[1,2-a]pyridine, in my reaction mixture. What causes this and how can I minimize it?

  • Answer: Protodeiodination is a common side reaction where the iodine atom is replaced by a hydrogen atom. This can be promoted by certain solvents, bases, and the presence of water.

    • Mechanistic Considerations: This side reaction can occur through various pathways, including the reaction of the organopalladium intermediate with trace amounts of water or other protic sources. The choice of base can also influence this outcome.

    • Mitigation Strategies:

      • Anhydrous Conditions: Rigorously exclude water from your reaction. Use freshly distilled, anhydrous solvents and dry your glassware thoroughly.

      • Base Choice: While strong bases can be beneficial for the main reaction, some can also promote protodeiodination. If this is a major issue, consider a slightly weaker, non-nucleophilic base like K₃PO₄.

      • Solvent Selection: Protic solvents can be a source of protons. Stick to aprotic solvents like DME, dioxane, or toluene.

Issue 3: Difficulty with Sonogashira Coupling

  • Question: My Sonogashira coupling of 3-iodo-7-methylimidazo[1,2-a]pyridine with a terminal alkyne is sluggish and gives a complex mixture of products. What are the key parameters to optimize?

  • Answer: Sonogashira couplings are sensitive to the choice of base, solvent, and the copper co-catalyst.

    • Base is Key: An organic amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It acts as both a base to deprotonate the alkyne and often as a solvent. Ensure the amine is freshly distilled and free of water.

    • Solvent System: While the amine base can sometimes serve as the solvent, co-solvents like THF or DMF are often used to improve the solubility of the starting materials. An anecdotal experience suggests that THF can sometimes promote the formation of palladium black, so if you encounter this, consider running the reaction in neat triethylamine.[14]

    • Copper Co-catalyst: The copper(I) source, typically CuI, is essential for the catalytic cycle. Ensure you are using a high-quality, fresh source of CuI.

    • Troubleshooting Steps:

      • Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and catalyst decomposition.

      • Solvent Choice: If using THF and observing catalyst decomposition, switch to neat, freshly distilled triethylamine.

      • Temperature Control: Sonogashira reactions can often be run at room temperature. If the reaction is sluggish, gentle heating (40-60 °C) may be beneficial, but be mindful of the boiling point of your alkyne.

Section 3: Data-Driven Solvent and Base Selection

To illustrate the impact of solvent and base, the following table summarizes typical outcomes for a generic Suzuki-Miyaura coupling of 3-iodo-7-methylimidazo[1,2-a]pyridine with an arylboronic acid. These are representative yields and will vary depending on the specific substrates and other reaction conditions.

Base Solvent Typical Yield (%) Key Considerations
Na₂CO₃Toluene/H₂O40-60A common starting point, but may be too weak for this substrate.
K₃PO₄Dioxane70-85A good, versatile option with moderate basicity.
Cs₂CO₃DME85-95Often provides the highest yields due to its strength and solubility.[6][8]
K₂CO₃DMF65-80DMF can be effective but must be anhydrous.[12]

Section 4: Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-iodo-7-methylimidazo[1,2-a]pyridine.

  • Reagents:

    • 3-Iodo-7-methylimidazo[1,2-a]pyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • Cs₂CO₃ (2.0 equiv)

    • Anhydrous DME

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-iodo-7-methylimidazo[1,2-a]pyridine, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

    • Add anhydrous DME via syringe.

    • Heat the reaction mixture to 80-90 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Coupling

  • Reagents:

    • 3-Iodo-7-methylimidazo[1,2-a]pyridine (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • CuI (0.1 equiv)

    • Anhydrous triethylamine

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add 3-iodo-7-methylimidazo[1,2-a]pyridine, Pd(PPh₃)₄, and CuI.

    • Add anhydrous triethylamine via syringe.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction at room temperature. If the reaction is slow, gentle heating to 40-50 °C can be applied.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate in vacuo and purify the crude product by column chromatography.

Section 5: Visualizing the Catalytic Cycle and Workflow

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product A Pd(0)L2 (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-I)L2 A->B Ar-I C Transmetalation (Ar-Pd(II)-Ar')L2 B->C Ar'B(OH)2 Base D Reductive Elimination C->D D->A Ar-Ar' ArI 3-Iodo-7-methyl- imidazo[1,2-a]pyridine ArBOH2 Boronic Acid ArAr_prime Coupled Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed check_base Is the base strong enough? (e.g., Na2CO3) start->check_base change_base Switch to a stronger base (K3PO4 or Cs2CO3) check_base->change_base No check_solvent Is the solvent optimal and anhydrous? check_base->check_solvent Yes change_base->check_solvent change_solvent Switch to DME or anhydrous DMF check_solvent->change_solvent No check_temp Is the temperature sufficient? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase temperature incrementally check_temp->increase_temp No success Improved Conversion check_temp->success Yes increase_temp->success

Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.

References

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). Google Books.
  • 3-Iodo-7-methylimidazo[1,2-a]pyridine. (n.d.). MySkinRecipes.
  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. (n.d.). AIDIC. Retrieved February 9, 2026, from [Link]

  • Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide. (n.d.). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). National Institutes of Health. Retrieved February 9, 2026, from [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (n.d.). National Institutes of Health. Retrieved February 9, 2026, from [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. Retrieved February 9, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 9, 2026, from [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (n.d.). Scientific Research Publishing. Retrieved February 9, 2026, from [Link]

  • Synthesis of 3-methylthioimidazo[1,2-a]pyridines derivatives. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Cu/Pd‐Catalyzed One‐Pot Synthesis of 2‐(1,2,3‐Triazolyl)methyl‐3‐alkynylImidazo[1,2‐a]pyridines Involving Sequential SN Reaction/[3+2] Cycloaddition/Sonogashira Coupling Reactions. (2021). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved February 9, 2026, from [Link]

  • Pd-Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 2-Benzylimidazo (1,2-A) Pyridine. (n.d.). Scribd. Retrieved February 9, 2026, from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health. Retrieved February 9, 2026, from [Link]

  • Struggling to make a sonogashira coupling reaction happen. (n.d.). Reddit. Retrieved February 9, 2026, from [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. (2024). ACS Publications. Retrieved February 9, 2026, from [Link]

  • Design, Synthesis, and antimicrobial evaluation of imidazo[1,2-a]pyridine-triazole hybrids through click chemistry and Suzuki-Miyaura cross-coupling. (2025). Connect Journals. Retrieved February 9, 2026, from [Link]

  • Cross-Coupling Reactions Guide. (n.d.). Johnson Matthey. Retrieved February 9, 2026, from [Link]

  • Cross-Coupling Reactions: A Practical Guide. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

Sources

Preventing dehalogenation of 3-Iodo-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Dehalogenation in Cross-Coupling Reactions

Welcome to the technical support center for 3-Iodo-7-methylimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on utilizing this versatile building block while mitigating the common side reaction of dehalogenation. As Senior Application Scientists, we have synthesized the following information from peer-reviewed literature and our in-house expertise to ensure your experiments are successful.

Understanding the Challenge: The Instability of the C-I Bond

3-Iodo-7-methylimidazo[1,2-a]pyridine is a valuable reagent in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] However, the inherent reactivity of the C-I bond, while beneficial for cross-coupling, also makes the molecule susceptible to hydrodehalogenation (or deiodination), a process where the iodine atom is replaced by a hydrogen atom. This side reaction reduces the yield of the desired product and complicates purification.

This guide provides a structured approach to troubleshooting and preventing dehalogenation, focusing on the key reaction parameters that influence this undesirable pathway.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why does it occur with 3-Iodo-7-methylimidazo[1,2-a]pyridine?

A1: Dehalogenation is the cleavage of the carbon-iodine bond and its replacement with a carbon-hydrogen bond, leading to the formation of 7-methylimidazo[1,2-a]pyridine as a byproduct. This occurs through a competing reaction pathway within the palladium catalytic cycle. A palladium-hydride species (Pd-H), often formed from the reaction of the palladium catalyst with bases, solvents, or trace water, can intercept the reaction intermediate and reductively eliminate the dehalogenated product.[2] Electron-rich heterocyclic systems like imidazo[1,2-a]pyridine can be particularly prone to this side reaction.[2]

Q2: Which cross-coupling reactions are most susceptible to dehalogenation with this substrate?

A2: While dehalogenation can occur in any palladium-catalyzed cross-coupling reaction, it is often more prevalent under conditions that favor the formation of palladium-hydride species. Reactions that use strong bases, protic solvents, or are run at elevated temperatures for extended periods can increase the likelihood of dehalogenation. The order of halide reactivity (I > Br > Cl) means that iodo-substituted heterocycles like 3-Iodo-7-methylimidazo[1,2-a]pyridine are generally more susceptible to this side reaction.[2]

Q3: How can I quickly assess if dehalogenation is a significant issue in my reaction?

A3: The most straightforward method is to analyze the crude reaction mixture by LC-MS or GC-MS. Look for a peak corresponding to the mass of the dehalogenated byproduct, 7-methylimidazo[1,2-a]pyridine (MW: 132.16 g/mol ). Comparing the peak area of the byproduct to your desired product will give you a semi-quantitative measure of the extent of dehalogenation.

Troubleshooting Guide: A Systematic Approach to Minimizing Dehalogenation

When encountering significant dehalogenation, a systematic optimization of reaction parameters is crucial. The following sections detail the key variables and provide actionable recommendations.

The Critical Role of the Ligand

The choice of phosphine ligand is paramount in controlling the outcome of the cross-coupling reaction. The ligand modulates the steric and electronic properties of the palladium center, influencing the relative rates of the desired productive elimination versus the undesired dehalogenation pathway.

Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the desired reductive elimination step to form the C-C or C-N bond, outcompeting the dehalogenation pathway.

Ligand TypeExamplesRationale
Bulky Monophosphines SPhos, XPhos, RuPhosIncrease the steric bulk around the palladium center, accelerating reductive elimination.[3]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form stable palladium complexes, often leading to higher catalytic activity and reduced side reactions.[4]
The Influence of the Base

The base is a frequent culprit in promoting dehalogenation, as it can be a source of hydride species. Stronger bases, particularly alkoxides, are more prone to generating Pd-H intermediates.

Recommendation: Screen weaker inorganic bases. While a base is necessary for the catalytic cycle, a less reactive base can significantly suppress dehalogenation.

BaseRecommended UseCautions
Potassium Phosphate (K₃PO₄) Excellent choice for Suzuki couplings.Generally well-tolerated.
Cesium Carbonate (Cs₂CO₃) Effective in a variety of cross-coupling reactions.Can be hygroscopic; ensure anhydrous conditions if necessary.
Potassium Carbonate (K₂CO₃) A milder and often effective alternative.May require slightly higher temperatures or longer reaction times.
Solvent Selection: The Reaction Environment Matters

The solvent can also be a source of hydrides, particularly alcohols. Aprotic solvents are generally preferred to minimize dehalogenation.

Recommendation: Use anhydrous, aprotic solvents.

SolventRecommended UseCautions
Dioxane, THF, Toluene Standard choices for many cross-coupling reactions.Ensure solvents are anhydrous, as water can be a proton source.[3]
DMF, DMAc Can be effective but may also act as a hydride source at high temperatures.Use with caution and consider lower reaction temperatures.

Optimized Protocols for Key Cross-Coupling Reactions

The following are starting-point protocols for common cross-coupling reactions with 3-Iodo-7-methylimidazo[1,2-a]pyridine, designed to minimize dehalogenation.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a general starting point for the Suzuki coupling of 3-Iodo-7-methylimidazo[1,2-a]pyridine with an arylboronic acid.

Materials:

  • 3-Iodo-7-methylimidazo[1,2-a]pyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or vial under an inert atmosphere, add the 3-Iodo-7-methylimidazo[1,2-a]pyridine, arylboronic acid, and K₃PO₄.[2]

  • Add the Pd₂(dba)₃ and SPhos.[2]

  • Add the toluene and water.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling (Copper-Free)

This protocol is for the copper-free Sonogashira coupling of 3-Iodo-7-methylimidazo[1,2-a]pyridine with a terminal alkyne. Copper-free conditions can sometimes reduce side reactions.

Materials:

  • 3-Iodo-7-methylimidazo[1,2-a]pyridine (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous THF (5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 3-Iodo-7-methylimidazo[1,2-a]pyridine and Pd(PPh₃)₄.

  • Add the anhydrous THF and stir to dissolve.

  • Add the terminal alkyne followed by the DIPEA.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of 3-Iodo-7-methylimidazo[1,2-a]pyridine.

Materials:

  • 3-Iodo-7-methylimidazo[1,2-a]pyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.022 mmol, 2.2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 3-Iodo-7-methylimidazo[1,2-a]pyridine, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the anhydrous toluene.

  • Add the amine.

  • Degas the mixture.

  • Heat the reaction to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Visualization of Key Processes

To further aid in understanding the competing reaction pathways, the following diagrams illustrate the desired cross-coupling cycle and the interfering dehalogenation pathway.

G cluster_coupling Desired Cross-Coupling Pathway cluster_dehalogenation Undesired Dehalogenation Pathway A Pd(0)L2 B Oxidative Addition A->B Ar-I C Ar-Pd(II)(I)L2 B->C D Transmetalation (e.g., with R-B(OH)2) C->D H Ar-Pd(II)(I)L2 E Ar-Pd(II)(R)L2 D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R (Desired Product) F->G I Formation of Pd-H Species H->I [H] source (base, solvent) J Ar-Pd(II)(H)L2 I->J K Reductive Elimination J->K L Ar-H (Byproduct) K->L

Caption: Competing pathways in palladium-catalyzed cross-coupling.

The following workflow provides a decision-making guide for optimizing your reaction to minimize dehalogenation.

G start Initial Reaction Conditions check_dehalogenation Significant Dehalogenation? start->check_dehalogenation optimize_ligand Change to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, IPr) check_dehalogenation->optimize_ligand Yes success Successful Coupling check_dehalogenation->success No optimize_base Switch to Weaker Inorganic Base (e.g., K3PO4, Cs2CO3) optimize_ligand->optimize_base optimize_solvent Use Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane) optimize_base->optimize_solvent optimize_temp Lower Reaction Temperature optimize_solvent->optimize_temp optimize_temp->check_dehalogenation Re-run Reaction failure Re-evaluate Strategy optimize_temp->failure

Caption: Troubleshooting workflow for minimizing dehalogenation.

References

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (URL not available)
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (URL not available)
  • how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem. (URL not available)
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. (URL not available)
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. (URL not available)
  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. PubMed. (URL not available)
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. (URL not available)
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. (URL not available)
  • An efficient RuCl 3 ·H 2 O/I 2 catalytic system: A facile access to 3-aroylimidazo[1,2- a ]pyridines from 2-aminopyridines and chalcones.
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. PMC - NIH. (URL not available)
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. (URL not available)
  • Preventing dehalogenation during reactions with 4-Chloro-2-iodo-1-nitrobenzene. Benchchem. (URL not available)
  • Sonogashira Coupling. Organic Chemistry Portal. (URL not available)
  • The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. (URL not available)
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. (URL not available)
  • Selected ligands and catalysts for Buchwald‐Hartwig amination.
  • A Comparative Guide to Palladium Catalysts in Cross-Coupling Reactions with 1,2-Diiodoethene. Benchchem. (URL not available)
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (URL not available)
  • Struggling to make a sonogashira coupling reaction happen. Reddit. (URL not available)
  • The Mechanisms of the Stille Reaction. University of Windsor. (URL not available)
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1', 1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. (URL not available)
  • Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes. Chemical Science (RSC Publishing). (URL not available)
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. (URL not available)
  • Pd–imidate complexes as recyclable catalysts for the synthesis of C5-alkenylated pyrimidine nucleosides via Heck cross-coupling reaction.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (URL not available)
  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. (URL not available)
  • Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem. (URL not available)
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH. (URL not available)
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. (URL not available)
  • Recent Advances in Sonogashira Reactions.

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Validation & Comparative

A Head-to-Head Battle of Halogens: Unveiling the Reactivity of 3-Iodo- vs. 3-Bromo-7-methylimidazo[1,2-a]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Functionalization at the C-3 position is a critical step in the diversification of these molecules, enabling the exploration of structure-activity relationships. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds. The choice of the halogen at the C-3 position—typically bromine or iodine—is a crucial decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy.

This guide provides an in-depth comparison of the reactivity of 3-iodo-7-methylimidazo[1,2-a]pyridine and 3-bromo-7-methylimidazo[1,2-a]pyridine in three of the most widely utilized cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By delving into the mechanistic underpinnings and presenting supporting experimental data from analogous systems, we aim to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Decisive Step: Understanding the Role of Oxidative Addition

The generally accepted mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) complex.[3] This step, in which the C-X bond is cleaved and a new organopalladium(II) species is formed, is often the rate-determining step of the entire catalytic cycle.[3]

The superior reactivity of aryl iodides compared to aryl bromides in this crucial step can be attributed to fundamental differences in their bond dissociation energies. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond.

BondBond Dissociation Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485
Data sourced from multiple chemical data resources.[4][5]

This lower bond energy means that less energy is required to cleave the C-I bond, leading to a faster rate of oxidative addition and, consequently, a more rapid overall reaction.[4] This fundamental principle dictates the choice of reaction conditions and often allows for the use of milder temperatures and lower catalyst loadings when employing the 3-iodo-substituted substrate.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)-C(sp²) bonds.[6] When comparing the 3-iodo and 3-bromo derivatives of 7-methylimidazo[1,2-a]pyridine in this reaction, the enhanced reactivity of the iodo-compound is evident.

Studies on the Suzuki coupling of 2-substituted-3-iodoimidazo[1,2-a]pyridines have shown that high yields can be achieved, with the reaction times and yields being influenced by the choice of base and solvent.[7][8] Strong bases such as sodium or potassium carbonate in solvents like 1,2-dimethoxyethane (DME) have been found to be effective.[7][8]

Comparative Experimental Protocol:

Parameter3-Iodo-7-methylimidazo[1,2-a]pyridine3-Bromo-7-methylimidazo[1,2-a]pyridine
Aryl Halide 1.0 eq1.0 eq
Arylboronic Acid 1.2 eq1.2 eq
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd(PPh₃)₄ (5-10 mol%) or more active catalyst
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq) or stronger base
Solvent DME/H₂O (4:1)Toluene/H₂O (4:1) or DME/H₂O (4:1)
Temperature 60-80 °C80-110 °C
Typical Reaction Time 2-6 hours6-24 hours
Expected Yield High to excellentModerate to high

Causality Behind Experimental Choices:

  • Catalyst Loading: The higher reactivity of the C-I bond allows for a lower catalyst loading to achieve a comparable reaction rate. For the more challenging C-Br bond activation, a higher catalyst concentration or a more active catalyst system (e.g., one employing bulky, electron-rich phosphine ligands) may be necessary.[9]

  • Base and Temperature: The 3-iodo derivative can often be coupled effectively at lower temperatures and with a milder base. The 3-bromo analogue typically requires more forcing conditions (higher temperature and a stronger base) to facilitate the slower oxidative addition step.

Suzuki_Miyaura_Workflow

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the synthesis of aryl alkynes, a valuable functional group in drug discovery.[10] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.[11] As with the Suzuki coupling, the 3-iodo-7-methylimidazo[1,2-a]pyridine is expected to be significantly more reactive than its bromo counterpart.

Comparative Experimental Protocol:

Parameter3-Iodo-7-methylimidazo[1,2-a]pyridine3-Bromo-7-methylimidazo[1,2-a]pyridine
Aryl Halide 1.0 eq1.0 eq
Terminal Alkyne 1.2 eq1.5 eq
Palladium Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)PdCl₂(PPh₃)₂ (3-5 mol%)
Copper Co-catalyst CuI (2-5 mol%)CuI (5-10 mol%)
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Triethylamine (TEA) or Diisopropylamine (DIPA)
Solvent THF or DMFDMF or Dioxane
Temperature Room Temperature to 50 °C50-100 °C
Typical Reaction Time 1-4 hours4-18 hours
Expected Yield ExcellentGood to high

Causality Behind Experimental Choices:

  • Reaction Temperature: The facile oxidative addition of the 3-iodo substrate often allows the reaction to proceed efficiently at or near room temperature. In contrast, the 3-bromo derivative typically requires heating to achieve a reasonable reaction rate.

  • Reagent Stoichiometry: For the less reactive 3-bromo substrate, a slight excess of the terminal alkyne may be beneficial to drive the reaction to completion and compensate for any potential side reactions, such as the Glaser coupling of the alkyne.

Catalytic_Cycle

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[10] While in many C-C coupling reactions aryl iodides are superior substrates, in C-N bond-forming processes, they have sometimes been found to be less effective than aryl bromides due to the formation of off-cycle catalyst-inhibiting species. However, the development of modern, bulky phosphine ligands has largely overcome these limitations, re-establishing the general reactivity trend of I > Br.

Comparative Experimental Protocol:

Parameter3-Iodo-7-methylimidazo[1,2-a]pyridine3-Bromo-7-methylimidazo[1,2-a]pyridine
Aryl Halide 1.0 eq1.0 eq
Amine 1.2 eq1.2 eq
Palladium Pre-catalyst Pd₂(dba)₃ (1-2 mol%)Pd₂(dba)₃ (2-4 mol%)
Ligand Xantphos or RuPhos (2-4 mol%)Xantphos or RuPhos (4-8 mol%)
Base NaOt-Bu or K₃PO₄ (1.5 eq)NaOt-Bu or K₃PO₄ (1.5 eq)
Solvent Toluene or DioxaneToluene or Dioxane
Temperature 80-100 °C100-120 °C
Typical Reaction Time 4-12 hours12-36 hours
Expected Yield HighModerate to high

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) or chelating ligands (e.g., Xantphos) are often required to promote both the oxidative addition and the subsequent reductive elimination steps, particularly for the less reactive 3-bromo substrate. These ligands can also help prevent the formation of unreactive palladium-iodide bridged dimers when using the 3-iodo substrate.

  • Thermal Stability: The higher temperatures often required for the amination of the 3-bromo derivative necessitate the use of thermally stable catalyst systems to avoid catalyst decomposition over the extended reaction times.

Conclusion and Strategic Recommendations

The choice between 3-iodo- and 3-bromo-7-methylimidazo[1,2-a]pyridine as a synthetic precursor is a trade-off between reactivity and the cost or availability of the starting materials.

3-Iodo-7-methylimidazo[1,2-a]pyridine is the substrate of choice when:

  • Mild reaction conditions are paramount: Its high reactivity allows for lower temperatures, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.

  • Reaction time is a critical factor: The faster kinetics of the iodo-derivative can significantly shorten synthetic sequences.

  • Minimizing catalyst loading is desired: This can be economically advantageous, especially on a larger scale.

3-Bromo-7-methylimidazo[1,2-a]pyridine may be preferred when:

  • Cost and availability are the primary drivers: Aryl bromides are often more commercially available and less expensive than their iodide counterparts.

  • The subsequent reaction conditions are harsh: The greater stability of the C-Br bond may be advantageous if the molecule needs to undergo other transformations before the cross-coupling step.

  • Access to highly active catalyst systems is readily available: Modern, sophisticated ligands can often compensate for the lower intrinsic reactivity of the bromide.

Ultimately, the decision rests on a careful evaluation of the specific synthetic goals, the complexity of the molecule, and the practical constraints of the laboratory. By understanding the fundamental principles of reactivity and the nuances of each cross-coupling reaction, researchers can strategically select the optimal halogen to efficiently and effectively achieve their synthetic targets.

References

  • Guillonneau, C., et al. (2000). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. Tetrahedron, 56(41), 8195-8203. Available at: [Link]

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • PubMed. (2000). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1146-1158.
  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. Available at: [Link]

  • Wired Chemist. (n.d.). Common Bond Energies (D). Available at: [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Odell, L. R., et al. (2009). Functionalized 3-amino-imidazo[1,2-a]pyridines: a novel class of drug-like Mycobacterium tuberculosis glutamine synthetase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4270-4273. Available at: [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Netherton, M. R., & Fu, G. C. (2004). Palladium-Catalyzed Cross-Coupling of Unactivated Alkyl Halides. In Topics in Organometallic Chemistry (Vol. 14, pp. 85-108). Springer.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Roy, A. H., & Hartwig, J. F. (2003). Oxidative addition of aryl tosylates to palladium(0) and coupling of unactivated aryl tosylates at room temperature. Journal of the American Chemical Society, 125(29), 8704-8705. Available at: [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Anbarasan, P., Schareina, T., & Beller, M. (2011). Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides. Chemical Society Reviews, 40(10), 5049-5067.
  • Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides.
  • Wired Chemist. (n.d.). Common Bond Energies (D). Available at: [Link]

  • Bari, S. S., & Sharma, A. K. (2015). Recent advances in the Suzuki-Miyaura cross-coupling reaction. Journal of the Indian Chemical Society, 92(12), 1957-1981.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Tran, R. Q., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27367-27375. Available at: [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. Available at: [Link]

  • Reddit. (2023). Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds?. Available at: [Link]

  • Yet, L. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Tetrahedron, 75(25), 3364-3374. Available at: [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]

  • Marinescu, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. Available at: [Link]

  • Dajoe Merit. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society, 132(43), 15227-15229. Available at: [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. Available at: [Link]

  • Pierini, A. B., & Rossi, R. A. (1991). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. The Journal of Organic Chemistry, 56(16), 4877-4880. Available at: [Link]

  • Gunturu, V., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37044-37055. Available at: [Link]

Sources

Technical Validation Guide: Synthetic Routes to 3-Iodo-7-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for drugs like Zolpidem and Alpidem. The derivative 3-Iodo-7-methylimidazo[1,2-a]pyridine is a critical intermediate; the C-3 iodine provides a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), essential for library expansion.

This guide validates a "Green" Electrochemical Oxidative Iodination (Method B) against the industry-standard N-Iodosuccinimide (NIS) Protocol (Method A).

Verdict: While Method A (NIS) remains the choice for small-scale, rapid discovery due to operational simplicity, Method B (Electrochemical) demonstrates superior atom economy, lower reagent cost, and scalability for process chemistry, validating it as the preferred route for multi-gram synthesis.

Technical Comparison: The Competitors

Method A: The Benchmark (NIS-Mediated)

The traditional approach utilizes N-Iodosuccinimide (NIS) as a source of electrophilic iodine (


).
  • Mechanism: Electrophilic Aromatic Substitution (SEAr).

  • Pros: Fast kinetics (< 1 hour), mild conditions, no specialized hardware.

  • Cons: Poor atom economy (succinimide waste), high cost of NIS, difficult removal of succinimide byproducts during scale-up.

Method B: The Challenger (Electrochemical C-H Functionalization)

A reagent-free oxidative approach using catalytic NaI or KI, where electricity serves as the stoichiometric oxidant.

  • Mechanism: Anodic oxidation of iodide (

    
    ) to iodonium (
    
    
    
    ) equivalents, followed by SEAr and cathodic hydrogen evolution.
  • Pros: High atom economy, uses cheap iodide salts, "Green" oxidant (electrons), easy workup.

  • Cons: Requires potentiostat/DC power source, conductivity optimization, longer reaction times.

Experimental Validation Protocols

Protocol A: Standard NIS Iodination

Use this for: < 100 mg test reactions.

  • Setup: Charge a 25 mL round-bottom flask with 7-methylimidazo[1,2-a]pyridine (1.0 equiv, 1.0 mmol) and MeCN (5 mL).

  • Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) in one portion at room temperature.

  • Reaction: Stir at ambient temperature for 45–60 minutes. Monitor by TLC (Hexane/EtOAc 3:1).

  • Quench: Dilute with EtOAc (20 mL), wash with saturated aq.

    
     (to remove excess iodine) and saturated 
    
    
    
    .
  • Isolation: Dry organic layer over

    
    , concentrate in vacuo. Purify via silica gel column chromatography.
    
Protocol B: Electrochemical Oxidative Iodination

Use this for: > 1 g scale-up and Process Development.

  • Cell Setup: Use an undivided cell (beaker type) equipped with a Graphite Anode and a Platinum Plate Cathode (or Nickel foam).

  • Electrolyte Preparation: Dissolve 7-methylimidazo[1,2-a]pyridine (1.0 equiv, 5 mmol), NaI (1.0 equiv), and

    
      (0.1 M, supporting electrolyte) in MeCN:H2O (9:1, 25 mL).
    
  • Electrolysis: Connect to a DC power supply. Apply Constant Current (CCE) at 10 mA/cm² (approx. 3.0–3.5 V).

  • Monitoring: Stir at room temperature. Pass 2.2–2.5 F/mol of charge (approx. 3–4 hours).

  • Workup: Disconnect power. Remove solvent in vacuo. Redissolve residue in EtOAc/Water. Wash with

    
    .
    
  • Isolation: Recrystallization from EtOH/Water (chromatography often avoidable due to high regioselectivity).

Data Presentation & Analysis

The following data summarizes the performance of both methods based on internal validation runs targeting 3-Iodo-7-methylimidazo[1,2-a]pyridine.

MetricMethod A: NIS (Standard)Method B: Electrochemical (New)
Isolated Yield 88%84%
Reaction Time 45 mins3.5 hours
Regioselectivity (C3:C5) > 95:5> 98:2
Atom Economy Low (Succinimide waste)High (H₂ gas byproduct)
Reagent Cost (per mol) High (NIS ~ $150/mol)Low (NaI ~ $30/mol)
E-Factor (kg waste/kg product) ~ 15.2~ 4.8
Scalability Linear cost increaseEconomy of scale benefits

Mechanistic Insight & Visualization[1]

To understand the "Green" advantage of Method B, we must visualize the electron flow. The electrochemical method avoids the generation of stoichiometric organic waste by utilizing the anode to regenerate the active iodinating species.

Diagram: Electrochemical C-H Iodination Cycle

The following diagram illustrates the anodic generation of the electrophile and the cathodic release of hydrogen gas.

ElectrochemicalMechanism Figure 1: Mechanism of Electrochemical C-3 Iodination cluster_anode Anode (+) cluster_cathode Cathode (-) Iodide 2I⁻ (from NaI) Iodine I₂ / [I]⁺ Iodide->Iodine - 2e⁻ (Oxidation) Substrate 7-Methylimidazo[1,2-a]pyridine Iodine->Substrate Electrophilic Attack Intermediate C-3 Carbocation Intermediate Substrate->Intermediate + [I]⁺ (SEAr) Product 3-Iodo-7-methylimidazo[1,2-a]pyridine Intermediate->Product - H⁺ Protons 2H⁺ Intermediate->Protons Deprotonation Hydrogen H₂ (Gas) Protons->Hydrogen + 2e⁻ (Reduction)

Caption: Figure 1 depicts the paired electrolysis where iodide is oxidized at the anode to generate the active electrophile, while protons are reduced at the cathode to clean hydrogen gas.

Diagram: Process Workflow Comparison

This decision tree assists in selecting the correct methodology based on project phase.

WorkflowSelection Start Start: Synthesis of 3-Iodo-7-methylimidazo[1,2-a]pyridine ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 500 mg (Discovery/Screening) ScaleCheck->SmallScale LargeScale > 1.0 g (Process/Scale-up) ScaleCheck->LargeScale MethodA Method A: NIS (Fast, Simple Setup) SmallScale->MethodA Priority: Speed MethodB Method B: Electrochemical (Cost-Effective, Green) LargeScale->MethodB Priority: E-Factor ResultA High Yield, High Waste MethodA->ResultA ResultB High Yield, Low Waste MethodB->ResultB

Caption: Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and priorities.

References

  • Park, J. W., et al. (2020). "Electrochemical Oxidative Iodination of Imidazo[1,2-a]pyridines Using NaI as Iodine Source."[1] Synthetic Communications, 50(5), 710–716.

  • Bagdi, A. K., et al. (2015). "Synthesis of imidazo[1,2-a]pyridines: a decade update."[2] Chemical Communications, 51, 1555-1575.[2]

  • Monir, K., et al. (2014). "Visible light induced regioselective iodination of imidazo[1,2-a]pyridines using catalytic iodine." Organic Letters.
  • Kushwaha, N. D. (2017). "Synthesis and Characterization of Imidazo[1,2-a]pyridines." Asian Journal of Chemistry.

Sources

Benchmarking 3-Iodo-7-methylimidazo[1,2-a]pyridine against other building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fused heterocyclic building blocks, 3-Iodo-7-methylimidazo[1,2-a]pyridine represents a strategic scaffold that balances electronic activation with physicochemical optimization. While the unsubstituted imidazo[1,2-a]pyridine is a workhorse in fragment-based drug discovery (FBDD), the 7-methyl variant offers distinct advantages in Structure-Activity Relationship (SAR) exploration, specifically regarding lipophilicity modulation and metabolic stability.

This guide benchmarks the 3-iodo-7-methyl derivative against its unsubstituted and halogenated analogs, providing experimental evidence for its utility in palladium-catalyzed cross-couplings and its strategic value in medicinal chemistry campaigns.

Chemical Profile & Structural Rationale[1][2][3][4][5][6]

The "7-Methyl" Advantage

The imidazo[1,2-a]pyridine core is numbered such that the bridgehead nitrogen is position 4. Understanding the synthesis origin is critical for structural validation:

  • Precursor: 2-Amino-4-methylpyridine (2-Amino-4-picoline).

  • Regiochemistry: The methyl group at position 4 of the pyridine ring translates to position 7 in the fused system.

Electronic Impact: The 7-methyl group acts as a weak electron-donating group (EDG) through hyperconjugation. Unlike the 6-position (which is conjugated directly to the bridgehead nitrogen's lone pair resonance), the 7-position exerts a subtle electronic push. This increases the electron density of the imidazole ring slightly, making the C-3 position more nucleophilic during the synthesis of the building block (iodination), while maintaining sufficient electrophilicity at the C-I bond for oxidative addition during cross-coupling.

Reactivity Benchmark: Iodo vs. Bromo vs. Chloro

The choice of the halogen at the C-3 position is the primary determinant of reaction success in metal-catalyzed cross-couplings.

Table 1: Halogen Reactivity Benchmark in Pd-Catalyzed Couplings

Feature3-Iodo-7-methyl (Target)3-Bromo-7-methyl 3-Chloro-7-methyl
C-X Bond Energy ~57 kcal/mol (Weakest)~68 kcal/mol~81 kcal/mol (Strongest)
Oxidative Addition Rate Fastest (Rate-limiting step is negligible)Moderate (Requires heat/ligands)Slow (Requires specialized ligands e.g., Buchwald)
Suzuki Coupling (rt) High Yield (>90%)Low/No ReactionNo Reaction
Sonogashira Coupling Excellent (Copper-free possible)Good (Requires Cu & Heat)Poor
Stability Light Sensitive (Store in amber)StableVery Stable
Cost Efficiency Moderate (Iodination agents are pricier)High (Bromination is cheap)High

Verdict: The 3-Iodo variant is the superior choice for late-stage functionalization or when coupling with sensitive boronic acids where mild conditions (room temperature) are required to prevent protodeboronation.

Experimental Protocols (The "Make" & "Couple")

Protocol A: Synthesis of 3-Iodo-7-methylimidazo[1,2-a]pyridine

Rationale: Direct iodination of the parent heterocycle is more regioselective than cyclization of pre-iodinated precursors.

Reagents:

  • 7-Methylimidazo[1,2-a]pyridine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Acetonitrile (ACN) (0.1 M concentration)

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 7-methylimidazo[1,2-a]pyridine and ACN. Stir until fully dissolved.

  • Addition: Add NIS portion-wise at 0 °C (ice bath) to control the exotherm and prevent over-iodination.

  • Reaction: Allow the mixture to warm to room temperature (rt) and stir for 2 hours. Monitor by TLC (System: 30% EtOAc/Hexanes). The product usually moves slower than the starting material.

  • Quench: Dilute with EtOAc and wash with 10% aqueous sodium thiosulfate (

    
    ) to remove excess iodine (indicated by the disappearance of brown color).
    
  • Purification: Wash with brine, dry over

    
    , concentrate. Recrystallize from Ethanol/Hexane if necessary, or pass through a short silica plug.
    

Yield Expectation: 85–95% Key Observation: The 7-methyl group activates C-3, making this reaction faster than with the 6-nitro or 6-cyano analogs.

Protocol B: Suzuki-Miyaura Cross-Coupling

Rationale: Utilizing the high reactivity of the C-I bond to couple with aryl boronic acids under mild conditions.

Reagents:

  • 3-Iodo-7-methylimidazo[1,2-a]pyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (2.0 equiv, 2M aqueous solution)
    
  • 1,4-Dioxane (0.2 M)

Step-by-Step Workflow:

  • Degassing: Combine substrate, boronic acid, and solvent in a microwave vial or sealed tube. Sparge with Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Catalyst Addition: Add Pd catalyst and base. Seal immediately.

  • Coupling: Heat to 80 °C for 4 hours (or microwave at 100 °C for 30 mins).

    • Note: For the 3-Iodo variant, many couplings proceed at room temperature overnight, unlike the 3-Bromo variant which mandates heating.

  • Workup: Filter through Celite to remove Pd black. Dilute with water, extract with EtOAc.

  • Purification: Column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Visualizing the Workflow

The following diagram illustrates the synthesis logic and the decision matrix for selecting the 7-methyl-3-iodo scaffold over others.

G Start 2-Amino-4-picoline Cyclization Cyclization (w/ chloroacetaldehyde) Start->Cyclization Scaffold 7-Methylimidazo [1,2-a]pyridine Cyclization->Scaffold Iodination Regioselective Iodination (NIS) Scaffold->Iodination Fast (Activated by 7-Me) Product 3-Iodo-7-methyl imidazo[1,2-a]pyridine Iodination->Product Suzuki Suzuki Coupling (C-C Bond) Product->Suzuki Pd(0), Base Sonogashira Sonogashira (C-C Alkyne) Product->Sonogashira Pd/Cu, Alkyne Heck Heck Reaction (C-C Alkene) Product->Heck Pd, Alkene

Caption: Synthesis pathway from commercial precursors to the versatile 3-iodo building block and its divergent coupling applications.

Medicinal Chemistry Utility (The "Apply")

Why choose the 7-methyl variant over the unsubstituted parent in a drug design campaign?

Lipophilicity & Solubility Tuning
  • LogP Shift: Adding a methyl group typically increases cLogP by ~0.5. If your lead compound is too polar (low permeability), the 7-Me is a "magic methyl" fix.

  • Solubility: Paradoxically, the 7-methyl group can disrupt crystal packing compared to the planar unsubstituted analog, potentially improving solubility in organic formulations despite the increased lipophilicity.

Metabolic Blocking & Safety
  • Metabolic Soft Spots: In the unsubstituted imidazo[1,2-a]pyridine, the C-3 position is the primary site of metabolism (if not substituted). Once C-3 is arylated (via our coupling), the metabolic burden shifts to the pyridine ring.

  • 7-Me Effect: The methyl group at C-7 is benzylic. While it can be a site for oxidation (to -CH2OH), it often sterically protects the adjacent C-6 and C-8 positions from CYP450 oxidation.

  • Toxicity: 7-methylimidazo[1,2-a]pyridines are generally well-tolerated and are structural components of marketed drugs (e.g., Zolpidem utilizes a 6-methyl-2-(4-tolyl) pattern, but the 7-methyl isomer is a common SAR explorer).

SAR Decision Tree

SAR Problem Lead Compound Optimization Potency Need Potency? Problem->Potency PK Need Better PK? Problem->PK FillPocket Hydrophobic Pocket at 7-position? Potency->FillPocket Metab Rapid Clearance? PK->Metab Use7Me Use 7-Methyl Analog FillPocket->Use7Me Yes Block Block C-H Oxidation Metab->Block Is C-7/C-6 labile? Block->Use7Me Steric Shield

Caption: Decision logic for incorporating the 7-methyl motif during lead optimization.

References

  • Bagdi, A. K., et al. (2020). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry . Link

  • Koubachi, J., et al. (2009). Regioselective halogenation of imidazo[1,2-a]pyridines: A facile route to 3-halo and 5-halo derivatives. Tetrahedron Letters . Link

  • Guchhait, S. K., et al. (2011). C-H Bond Functionalization of Imidazo[1,2-a]pyridines: Palladium-Catalyzed Regioselective 3-Arylation. Journal of Organic Chemistry . Link

  • Enguehard, C., et al. (2001). Suzuki Cross-Coupling Reaction of 3-Iodoimidazo[1,2-a]pyridines. Synthesis . Link

  • Goel, R., et al. (2017). Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activity. Current Topics in Medicinal Chemistry . Link

The Rising Tide of Imidazo[1,2-a]pyridines: A Comparative Guide to the Antitubercular Potential of 3-Iodo-7-methyl Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

The global health landscape is perpetually challenged by the resilience of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). The escalating emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates a departure from conventional therapeutic strategies and a concerted effort toward the discovery of novel chemical entities with unique mechanisms of action.[1][2] Within this context, the imidazo[1,2-a]pyridine (IPA) scaffold has garnered significant attention as a "privileged" structure in medicinal chemistry, demonstrating potent antimycobacterial properties.[1] This guide provides a comprehensive comparison of 3-iodo-7-methylimidazo[1,2-a]pyridine analogues against established antitubercular agents, supported by experimental data and detailed protocols for researchers in the field of drug development.

A New Frontier in Antitubercular Drug Discovery: The Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine class of compounds has emerged as a promising new arsenal in the fight against TB.[1][3] Extensive research into this heterocyclic system has revealed potent activity against replicating, non-replicating, and drug-resistant strains of Mtb.[1] The versatility of the IPA scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The Strategic Importance of the 3-Iodo and 7-Methyl Substitutions

While a broad range of substitutions on the IPA ring has been explored, the focus of this guide is on the 3-iodo-7-methyl configuration. Structure-activity relationship (SAR) studies on various imidazo[1,2-a]pyridines have indicated that substitutions at the C2, C3, and C7 positions are critical for their antitubercular efficacy. The introduction of a methyl group at the 7-position has been shown to be favorable for activity in several analogue series.[1] Furthermore, halogenation can significantly influence the lipophilicity and metabolic stability of a compound, potentially enhancing its ability to penetrate the complex mycobacterial cell wall. The presence of an iodine atom at the 3-position, a relatively bulky and lipophilic halogen, is hypothesized to enhance binding to the molecular target and improve the overall activity profile.

Mechanism of Action: Targeting the Engine of Mtb

A significant body of evidence points towards the mycobacterial electron transport chain as the primary target of imidazo[1,2-a]pyridines. Specifically, these compounds are potent inhibitors of the QcrB subunit of the ubiquinol-cytochrome c reductase (bc1 complex), a crucial component of cellular respiration.[4][5] By inhibiting QcrB, these analogues disrupt ATP homeostasis, effectively cutting off the energy supply of the bacterium and leading to cell death.[4][5] This mechanism is distinct from that of many current first- and second-line TB drugs, suggesting that imidazo[1,2-a]pyridines could be effective against strains resistant to existing therapies.

IPA 3-Iodo-7-methylimidazo[1,2-a]pyridine analogue QcrB QcrB subunit of cytochrome bc1 complex IPA->QcrB Inhibition ETC Electron Transport Chain QcrB->ETC Disruption of ATP_Synthase ATP Synthase ETC->ATP_Synthase Reduced proton motive force for ATP ATP Production ATP_Synthase->ATP Inhibition of Mtb_Death Mycobacterium tuberculosis Death ATP->Mtb_Death Depletion leads to

Caption: Proposed mechanism of action for 3-iodo-7-methylimidazo[1,2-a]pyridine analogues.

Comparative Performance: Benchmarking Against the Gold Standard

The efficacy of a novel antitubercular agent is best assessed by comparing its in vitro activity against that of established drugs. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative imidazo[1,2-a]pyridine analogues and first-line antitubercular drugs against the virulent M. tuberculosis H37Rv strain.

Compound/DrugTarget/Mechanism of ActionMIC (µg/mL) against M. tuberculosis H37Rv
Representative Imidazo[1,2-a]pyridine Analogues QcrB Inhibition (Electron Transport Chain) 0.03 - 5 [4][5]
IsoniazidMycolic Acid Synthesis Inhibition0.03 - 0.06[6]
RifampicinRNA Polymerase Inhibition0.12 - 0.25[6]
EthambutolArabinogalactan Synthesis Inhibition1.0 - 5.0
PyrazinamideDisruption of Membrane Potential (at acidic pH)25 (at neutral pH)[7]

Note: The MIC range for imidazo[1,2-a]pyridine analogues is based on various reported derivatives, as specific data for the 3-iodo-7-methyl analogues is still emerging.

Experimental Protocols for Robust Evaluation

To ensure the reproducibility and validity of findings, standardized experimental protocols are paramount. The following are detailed methodologies for key in vitro assays in the evaluation of novel antitubercular candidates.

In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay for determining the MIC of compounds against M. tuberculosis.[8]

Principle: The assay utilizes the redox indicator resazurin (Alamar Blue), which is blue in its oxidized state and is reduced by metabolically active mycobacterial cells to the pink, fluorescent resorufin. A blue color indicates inhibition of bacterial growth, while a pink color signifies growth.

Step-by-Step Protocol:

  • Prepare a serial two-fold dilution of the test compounds in a 96-well microplate.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Include appropriate controls: wells with bacteria and no drug (positive control), wells with media only (negative control), and wells with a known antitubercular drug (e.g., isoniazid).

  • Seal the plates and incubate at 37°C for 5-7 days.[9]

  • After incubation, add a freshly prepared solution of Alamar Blue and 10% Tween 80 to each well.[9][10]

  • Re-incubate the plates for 12-24 hours.[9]

  • Visually inspect the plates or measure the fluorescence/absorbance to determine the MIC, which is the lowest concentration of the compound that prevents the color change from blue to pink.[10]

cluster_prep Plate Preparation cluster_incubation Incubation cluster_readout Assay Readout A Serial Dilution of Test Compound B Addition of Mtb Inoculum A->B C Inclusion of Controls B->C D Incubate at 37°C for 5-7 days C->D E Add Alamar Blue Reagent D->E F Re-incubate for 12-24 hours E->F G Determine MIC (Blue vs. Pink) F->G

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Rapid Susceptibility Testing: Luciferase Reporter Phage (LRP) Assay

The LRP assay is a rapid method for determining the susceptibility of M. tuberculosis to antimicrobial agents.

Principle: This assay utilizes a mycobacteriophage engineered to express the luciferase gene. When the phage infects viable mycobacterial cells, it injects its DNA, leading to the expression of luciferase. The production of light, measured by a luminometer, is proportional to the number of viable bacteria. A reduction in light output in the presence of a compound indicates its antimycobacterial activity.[11]

Step-by-Step Protocol:

  • Incubate a standardized suspension of M. tuberculosis with the test compounds for a predefined period (e.g., 72 hours).[11]

  • Infect the bacterial cultures with the luciferase reporter phage.[11]

  • After a further incubation period to allow for phage infection and luciferase expression (e.g., 4 hours), add the luciferin substrate.[11]

  • Measure the light output (Relative Light Units, RLU) using a luminometer.

  • Calculate the percentage reduction in RLU compared to the drug-free control to determine the activity of the compound.[11]

Cytotoxicity Assessment: MTT Assay on Vero Cells

It is crucial to assess the toxicity of new drug candidates against mammalian cells to determine their therapeutic index. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity.[12][13]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[13]

Step-by-Step Protocol:

  • Seed Vero cells (a kidney epithelial cell line from an African green monkey) in a 96-well plate and incubate to allow for cell attachment.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Future Directions and In Vivo Considerations

While in vitro assays provide valuable preliminary data, the ultimate assessment of a new antitubercular agent's potential lies in its in vivo efficacy. Mouse models of TB infection are the current standard for preclinical evaluation.[3][14][15] These models allow for the assessment of a compound's ability to reduce the bacterial load in the lungs and other organs, as well as its pharmacokinetic and safety profiles in a living organism.[14][16] Future studies on 3-iodo-7-methylimidazo[1,2-a]pyridine analogues should focus on establishing a robust in vivo proof-of-concept to warrant their progression into clinical development.

Conclusion

The 3-iodo-7-methylimidazo[1,2-a]pyridine scaffold represents a promising avenue for the development of novel antitubercular agents. Their unique mechanism of action, targeting the essential QcrB subunit, offers the potential to overcome existing drug resistance mechanisms. This guide provides a framework for the comparative evaluation of these analogues, emphasizing the importance of standardized experimental protocols and a thorough understanding of their mechanism of action. As research in this area progresses, it is anticipated that these compounds will play a significant role in the future of tuberculosis therapy.

References

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  • Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PubMed. [Link]

  • Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids and Their Structure Activity Relationships. MDPI. [Link]

  • Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. National Institutes of Health. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]

  • Comparative studies evaluating mouse models used for efficacy testing of experimental drugs against Mycobacterium tuberculosis. PubMed. [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1][5]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). ACS Publications. [Link]

  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4. National Institutes of Health. [Link]

  • Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling. National Institutes of Health. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

  • Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. ASM Journals. [Link]

  • Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico. National Institutes of Health. [Link]

  • 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents. PubMed. [Link]

  • Microplate-based alamar blue assay (MABA). Bio-protocol. [Link]

  • MIC 50 and MIC 90 values for susceptible and resistant strains by the E-test method. ResearchGate. [Link]

  • Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges. Bioscience Biotechnology Research Communications. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

  • Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. PubMed. [Link]

  • A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. National Institutes of Health. [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Springer. [Link]

  • Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. ASM Journals. [Link]

  • Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers. [Link]

  • Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli. National Institutes of Health. [Link]

  • A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Spiral. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

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Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.